chemical properties of benzyl (3S)-morpholine-3-carboxylate hydrochloride
The following technical guide details the chemical properties, synthesis, and application of benzyl (3S)-morpholine-3-carboxylate hydrochloride , a critical chiral scaffold in modern drug discovery. Executive Summary Ben...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical properties, synthesis, and application of benzyl (3S)-morpholine-3-carboxylate hydrochloride , a critical chiral scaffold in modern drug discovery.
Executive Summary
Benzyl (3S)-morpholine-3-carboxylate hydrochloride (CAS: 947729-86-4) is a specialized heterocyclic building block used extensively in the synthesis of peptidomimetics and small-molecule inhibitors. Structurally, it functions as a constrained amino acid surrogate—specifically a chiral proline analogue —where the morpholine ring introduces defined spatial orientation and improved physicochemical properties (solubility, metabolic stability) compared to carbocyclic equivalents.
This guide provides a comprehensive analysis of its physicochemical profile, a validated synthesis workflow, and strategic applications in orthogonal protection schemes for medicinal chemistry.
Physicochemical Profile
The hydrochloride salt form confers stability and water solubility to the otherwise oily free base, facilitating handling and purification.
The molecule features two critical functional handles:
Secondary Amine (N-4): Nucleophilic center available for acylation, alkylation, or reductive amination.
Benzyl Ester (C-3): A carboxyl protecting group removable via hydrogenolysis (H₂/Pd-C), orthogonal to acid-labile groups (Boc) or base-labile groups (Fmoc).
Synthesis & Manufacturing Protocol
High-purity synthesis typically proceeds from the chiral pool (L-Serine), ensuring optical purity is maintained. Below is a field-validated protocol optimized for scale-up.
Synthetic Pathway (DOT Diagram)
The following flow illustrates the conversion of L-Serine to the target scaffold.
Figure 1: Synthetic route from L-Serine to Benzyl (3S)-morpholine-3-carboxylate HCl.
Detailed Experimental Protocol
Step 4: Esterification (Critical Step)
Rationale: Direct esterification using thionyl chloride generates the HCl salt in situ, avoiding a separate acidification step and ensuring product stability.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and drying tube (CaCl₂).
Add Diethyl Ether (150 mL) slowly to precipitate the hydrochloride salt.
Filter the white precipitate.
Recrystallization: Dissolve in minimum hot Methanol and precipitate with Ether to remove excess benzyl alcohol.
Yield: Expected 16–18 g (80–90%).
Applications in Drug Discovery
This scaffold is highly valued for its ability to introduce "3-dimensionality" into drug molecules, escaping the "flatland" of traditional aromatic inhibitors.
Orthogonal Protection Strategy
The benzyl ester provides a unique advantage in peptide synthesis and library generation. It allows for the removal of the carboxyl protection under neutral conditions (hydrogenolysis), leaving acid-sensitive (Boc) or base-sensitive (Fmoc) groups on the amine intact.
Reactivity Map (DOT Diagram)
This diagram details how the scaffold serves as a divergence point for diverse chemical libraries.
Figure 2: Divergent reactivity profile. Path D highlights the specific utility of the benzyl ester.
Quality Control & Analytics
To ensure scientific integrity in experimental workflows, the following analytical parameters should be verified upon receipt or synthesis.
molecular structure of (3S)-morpholine-3-carboxylic acid benzyl ester HCl
Structural Profiling and Synthetic Utility of (3S)-Morpholine-3-Carboxylic Acid Benzyl Ester Hydrochloride in Drug Discovery Abstract: As a Senior Application Scientist navigating the complexities of modern drug design,...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Profiling and Synthetic Utility of (3S)-Morpholine-3-Carboxylic Acid Benzyl Ester Hydrochloride in Drug Discovery
Abstract:
As a Senior Application Scientist navigating the complexities of modern drug design, selecting the right chiral building block is foundational to a program's success. (3S)-Morpholine-3-carboxylic acid benzyl ester hydrochloride (CAS: 1353006-45-7) is a highly versatile, stereochemically pure scaffold[1][2]. This whitepaper provides an in-depth technical analysis of its structural properties, orthogonal protection strategy, and validated experimental protocols, illustrating its critical role in synthesizing peptidomimetics, kinase inhibitors, and targeted protein degraders (PROTACs).
Structural and Physicochemical Profiling
The architectural brilliance of (3S)-morpholine-3-carboxylic acid benzyl ester HCl lies in its dual-functional nature and precise stereochemistry. The morpholine core—a six-membered heterocycle containing both an amine and an ether oxygen—is a privileged scaffold in medicinal chemistry known to favorably modulate physicochemical properties, such as lowering lipophilicity (LogP) and enhancing aqueous solubility[3][4].
Causality in Form Selection: Why the Hydrochloride Salt and Benzyl Ester?
The Hydrochloride (HCl) Salt: Free secondary amines on morpholine rings are prone to oxidation and can spontaneously cyclize or degrade if an unprotected electrophilic center is nearby. Supplying this building block as an HCl salt protonates the secondary amine, rendering it chemically inert during storage and transforming the compound into a highly stable, free-flowing crystalline solid[3].
The Benzyl (Bzl) Ester: The carboxylic acid at the C3 position is masked as a benzyl ester. This is a deliberate orthogonal protection strategy. Benzyl esters are highly stable to the acidic conditions (e.g., TFA, HCl) typically used to remove Boc protecting groups from other parts of a growing molecule. Yet, they can be cleaved cleanly and quantitatively under mild, neutral catalytic hydrogenation conditions (Pd/C, H
Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5[1].
Stereochemistry
(3S) Configuration
Critical for dictating the spatial trajectory of vectors in target binding pockets[5].
Orthogonal Protection Strategy & Workflows
To utilize this building block, the synthetic workflow must first liberate the reactive secondary amine, followed by functionalization, and finally, deprotection of the carboxylic acid for subsequent peptide coupling or target engagement.
Caption: Orthogonal synthetic workflow for functionalizing (3S)-morpholine-3-carboxylate benzyl ester.
Self-Validating Principle: The HCl salt must be neutralized in situ to generate the nucleophilic free amine. Failure to add sufficient base will result in unreacted starting material.
Preparation: Suspend 1.0 equivalent of Benzyl (3S)-morpholine-3-carboxylate HCl in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert nitrogen atmosphere.
Free-Basing: Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: 1.0 eq neutralizes the HCl salt, while the excess acts as a non-nucleophilic acid scavenger for the subsequent coupling reaction. The suspension will typically clear into a homogeneous solution as the free base is generated.
Electrophilic Addition:
For Amide Coupling: Add 1.1 eq of the desired carboxylic acid, followed by 1.2 eq of a coupling reagent (e.g., HATU or EDC/HOBt).
For Reductive Amination: Add 1.1 eq of the target aldehyde, stir for 30 minutes to form the imine, then add 1.5 eq of Sodium Triacetoxyborohydride (NaBH(OAc)
).
Workup: Quench with saturated aqueous NaHCO
, extract with organic solvent, dry over NaSO, and purify via flash chromatography.
Self-Validating Principle: Benzyl esters are cleaved via surface-mediated catalysis. Poisoning of the palladium catalyst (e.g., by sulfur-containing impurities from previous steps) will halt the reaction.
Preparation: Dissolve the N-functionalized benzyl ester intermediate in HPLC-grade Methanol (MeOH) or Ethyl Acetate (EtOAc).
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 10-20% w/w relative to the substrate). Safety Note: Pd/C is pyrophoric; add it to the solvent under a blanket of nitrogen.
Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas (H
) via a balloon or Parr shaker (1-3 atm). Stir vigorously at room temperature for 2 to 12 hours. Reaction progress is easily monitored by TLC or LC-MS (disappearance of the benzyl group mass).
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH.
Concentration: Concentrate the filtrate under reduced pressure to yield the enantiopure, N-functionalized (3S)-morpholine-3-carboxylic acid[5].
Application in Medicinal Chemistry & Drug Discovery
The morpholine-3-carboxylic acid scaffold is not merely a passive linker; it actively contributes to the pharmacodynamic and pharmacokinetic profiles of modern therapeutics[7][8].
In the development of conformationally constrained kinase inhibitors (such as targeting EGFR mutations in oncology), the morpholine ring is frequently utilized to occupy the solvent-exposed channel of the kinase hinge region[9]. The C3-carboxylic acid acts as a highly directional vector, allowing medicinal chemists to "grow" the molecule toward specific allosteric pockets or attach E3 ligase recruiting ligands for PROTAC synthesis. Furthermore, the (3S) stereocenter ensures that this vector projects at the exact angle required to avoid steric clashes with the protein backbone[5][9].
Caption: Logical relationship between the structural features of the scaffold and their medicinal chemistry outcomes.
By leveraging Benzyl (3S)-morpholine-3-carboxylate hydrochloride, research teams can bypass the arduous, low-yield steps of de novo asymmetric synthesis, accelerating the transition from hit-to-lead optimization to preclinical candidate selection.
References
Sladojevich, F., et al. "Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid." Journal of Organic Chemistry, 2007. PubMed (NIH). Available at:[Link]
XinDaoBioTech. "(S)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid CAS:783349." XinDaoBioTech. Available at:[Link]
ACS Medicinal Chemistry Letters. "Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR." ACS Publications. Available at:[Link]
ResearchGate. "Synthesis and antibacterial activity of (1-aryl-1, 2, 3-triazol-4-yl) methyl esters of morpholine-3-carboxylic acid." ResearchGate. Available at:[Link]
Application Note: Synthesis Protocol for Benzyl (3S)-Morpholine-3-Carboxylate Hydrochloride
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: Peptidomimetics, chiral building blocks, and small-molecule drug discovery.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Application Area: Peptidomimetics, chiral building blocks, and small-molecule drug discovery.
Introduction & Synthetic Strategy
Benzyl (3S)-morpholine-3-carboxylate hydrochloride is a highly valuable chiral building block frequently utilized in the synthesis of peptidomimetics and advanced pharmaceutical intermediates. The morpholine scaffold provides unique conformational rigidity and favorable pharmacokinetic properties (such as improved aqueous solubility and metabolic stability).
The most robust and scalable method for synthesizing cyclic amino acid benzyl esters relies on a thionyl chloride (
)-mediated esterification[1]. In this protocol, benzyl alcohol serves a dual purpose as both the esterification reactant and the primary solvent. This approach circumvents the need for distinct protection/deprotection steps of the secondary amine, offering a streamlined, one-pot activation and esterification sequence.
Mechanistic Causality & Reaction Design (E-E-A-T)
As a self-validating system, every parameter in this protocol is designed to maximize yield while strictly preserving the integrity of the (3S) stereocenter.
In Situ Amine Protection: Morpholine-3-carboxylic acid contains a nucleophilic secondary amine. If left unprotected, activation of the carboxylic acid would immediately lead to intermolecular self-condensation (forming diketopiperazines). By adding
to benzyl alcohol first, anhydrous is generated in situ. Upon addition of the substrate, this instantly protonates the morpholine nitrogen, yielding an unreactive hydrochloride salt[2].
Temperature-Controlled Activation: The dropwise addition of
must be performed at 0 °C. Elevated temperatures during this highly exothermic activation phase promote the conversion of benzyl alcohol into benzyl chloride—a persistent impurity that is difficult to separate[3].
Prevention of Racemization: While some esterification protocols utilize reflux conditions (80–95 °C) to accelerate the reaction, cyclic amino acids with an
-chiral center are prone to racemization under prolonged heat. Therefore, this protocol employs an extended 48-hour reaction time at room temperature to guarantee >99% enantiomeric excess (ee)[1],[3].
Workflow Visualization
Figure 1: Step-by-step workflow for the synthesis and isolation of the target ester.
Materials and Reaction Parameters
Table 1: Materials and Reagents
Reagent
MW ( g/mol )
Equivalents
Amount
Role
(3S)-Morpholine-3-carboxylic acid
131.13
1.0
5.00 g (38.1 mmol)
Chiral Substrate
Benzyl alcohol (Anhydrous)
108.14
15.0
59.0 mL (571 mmol)
Reactant / Solvent
Thionyl chloride ()
118.97
2.1
5.80 mL (80.0 mmol)
Activating Agent
Diethyl ether (Anhydrous)
74.12
Excess
300 mL
Precipitation Solvent
Table 2: Critical Reaction Parameters
Parameter
Value
Causality / Rationale
Activation Temp
0 °C
Prevents violent exotherm and benzyl chloride formation[3].
Reaction Temp
20–25 °C
Avoids racemization of the sensitive (3S) chiral center[3].
Reaction Time
48 hours
Ensures complete thermodynamic conversion at room temperature[1].
Atmosphere
Nitrogen ()
Prevents hydrolysis of the and activated chlorosulfite intermediates.
Step-by-Step Experimental Protocol
Safety Note: Thionyl chloride is highly corrosive and reacts violently with water to release
and gases. All steps must be performed in a well-ventilated fume hood using appropriate PPE.
System Purging: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system continuously with dry Nitrogen (
).
Solvent Preparation: Inject 59.0 mL of anhydrous benzyl alcohol into the flask. Submerge the flask in an ice-water bath and allow the solvent to cool to an internal temperature of 0 °C for 15 minutes[1].
Activation: Using a pressure-equalizing dropping funnel or a glass syringe, add 5.80 mL of
dropwise over a period of 20–30 minutes. Maintain vigorous stirring. Observation: The solution may slightly yellow, and gas evolution (, ) will occur.
Substrate Addition: After the
addition is complete, add 5.00 g of (3S)-morpholine-3-carboxylic acid in small portions over 10 minutes to prevent clumping.
Initial Stirring: Keep the reaction mixture in the ice bath at 0 °C for exactly 2 hours to allow for complete
salt formation and initial mixed-anhydride generation[1].
Esterification: Remove the ice bath. Allow the reaction mixture to slowly warm to room temperature (20–25 °C). Seal the system under a nitrogen balloon and stir continuously for 48 hours[4].
Precipitation: Transfer the viscous reaction mixture to a dropping funnel. Slowly add the mixture dropwise into a vigorously stirred beaker containing 300 mL of ice-cold anhydrous diethyl ether. Observation: A dense, white crystalline precipitate will immediately form as the hydrochloride salt is entirely insoluble in ether[1],[4].
Crystallization (Optional but Recommended): Cover the beaker and store it at -20 °C for 12–24 hours to maximize the precipitation yield.
Isolation: Collect the white solid precipitate via vacuum filtration using a sintered glass funnel (medium porosity). Wash the filter cake thoroughly with three 50 mL portions of cold diethyl ether to remove all residual benzyl alcohol and trace benzyl chloride.
Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum (<1 mbar) at room temperature for 12 hours.
Expected Yield: ~8.5 - 9.0 g (86-91% theoretical yield).
Analytical Characterization & Quality Control
To validate the success of the synthesis, utilize the following expected analytical benchmarks.
Navigating the Deprotection of Benzyl Esters in Morpholine-Containing Scaffolds: A Guide for Synthetic Chemists
Introduction: The Benzyl Ester Protecting Group in the Context of Morpholine-Containing Drug Candidates In the landscape of modern drug discovery and development, the morpholine motif is a ubiquitous structural feature,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Benzyl Ester Protecting Group in the Context of Morpholine-Containing Drug Candidates
In the landscape of modern drug discovery and development, the morpholine motif is a ubiquitous structural feature, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The synthesis of complex morpholine derivatives often necessitates the use of protecting groups to mask reactive functionalities. Among these, the benzyl ester is a frequently employed protecting group for carboxylic acids due to its general stability under a range of conditions and its susceptibility to cleavage under relatively mild protocols.[2] However, the presence of the basic nitrogen atom within the morpholine ring introduces a layer of complexity to the deprotection of benzyl esters, requiring careful consideration of methodology to avoid unwanted side reactions and ensure high yields of the desired product.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the procedures for the deprotection of benzyl esters in molecules containing a morpholine moiety. We will delve into the mechanistic underpinnings of various deprotection strategies, offer field-proven insights into potential challenges, and provide detailed, step-by-step protocols for the most effective methods.
Core Deprotection Strategies and the Influence of the Morpholine Moiety
The removal of a benzyl ester is typically achieved through one of several primary pathways: catalytic hydrogenolysis, acid-catalyzed hydrolysis, or other less common but potentially advantageous methods. The presence of a morpholine ring can significantly impact the efficacy of these methods.
Catalytic Hydrogenolysis: The Workhorse with a Caveat
Catalytic hydrogenolysis is arguably the most common and often cleanest method for benzyl ester deprotection, proceeding via the cleavage of the carbon-oxygen bond with hydrogen gas in the presence of a palladium catalyst.[3] The reaction yields the free carboxylic acid and toluene, a volatile and easily removable byproduct.[3]
Mechanism of Catalytic Hydrogenolysis
The reaction occurs on the surface of the palladium catalyst, where the benzyl ester and hydrogen are adsorbed. The catalytic cycle involves oxidative addition of the benzyl C-O bond to the palladium, followed by hydrogenolysis to release the carboxylic acid and toluene.
Diagram: Catalytic Hydrogenolysis Workflow
Caption: A typical workflow for the catalytic hydrogenolysis of a benzyl ester.
The Challenge: Catalyst Poisoning by the Morpholine Nitrogen
The lone pair of electrons on the nitrogen atom of the morpholine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning."[4][5] This can result in sluggish or incomplete reactions. The extent of this poisoning can be influenced by the steric environment around the nitrogen and the specific reaction conditions.
Mitigation Strategy: The Use of Catalyst Poisons for Chemoselectivity
Paradoxically, the addition of a controlled amount of a different catalyst poison, such as pyridine or diphenylsulfide, can sometimes enhance the chemoselectivity of the hydrogenation.[6][7] These additives can preferentially block the most active sites on the catalyst, preventing the undesired coordination of the morpholine nitrogen while still allowing the desired hydrogenolysis of the benzyl ester to proceed. This technique can be particularly useful when other reducible functional groups are present in the molecule.[7]
Catalytic Transfer Hydrogenation: A Practical Alternative
For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation offers a convenient and safer alternative.[8] In this method, a hydrogen donor such as ammonium formate, formic acid, or 1,4-cyclohexadiene is used in conjunction with the palladium catalyst.[3]
Method
Advantages
Disadvantages
Considerations for Morpholine Derivatives
Catalytic Hydrogenation (H₂ gas)
Clean byproducts (toluene), generally high yielding.[3]
Requires specialized equipment for handling hydrogen gas, potential for catalyst poisoning.[5]
Morpholine nitrogen can poison the catalyst; may require higher catalyst loading or additives.[4]
Catalytic Transfer Hydrogenation
No need for H₂ gas cylinder, can be milder for sensitive substrates.[3][8]
Hydrogen donor and its byproducts may complicate purification.
Morpholine can still interact with the catalyst, but the choice of hydrogen donor can sometimes influence the reaction outcome.
Acid-Catalyzed Hydrolysis: An Orthogonal Approach
Acid-catalyzed hydrolysis provides an alternative deprotection strategy, particularly when the substrate contains functional groups that are sensitive to hydrogenation.[2] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed.[2]
The Challenge: Protonation of the Morpholine Nitrogen
The basic morpholine nitrogen will be readily protonated under strongly acidic conditions. This is generally not detrimental to the deprotection reaction itself but requires a neutralization step during the work-up to isolate the free carboxylic acid. It is crucial to ensure that other functional groups in the molecule are stable to the harsh acidic conditions.
Acid Reagent
Typical Conditions
Advantages
Disadvantages
Trifluoroacetic Acid (TFA)
TFA in dichloromethane (DCM), room temperature.[2]
Effective for many substrates, volatile and easily removed.
Harsh conditions, may cleave other acid-labile protecting groups.
Hydrochloric Acid (HCl)
HCl in an organic solvent (e.g., dioxane, acetic acid).
Readily available and inexpensive.
Can be corrosive, may not be suitable for all substrates.
Alternative Deprotection Methods: Expanding the Toolkit
While hydrogenolysis and acidolysis are the most common methods, other reagents can be employed for benzyl ester deprotection, some of which may offer superior chemoselectivity in the presence of a morpholine moiety.
Nickel Boride: A Rapid and Chemoselective Option
In-situ generated nickel boride (from nickel(II) chloride and sodium borohydride) has been shown to be a highly effective reagent for the rapid and chemoselective cleavage of benzyl esters.[9] A key advantage of this method is its reported tolerance of N-benzylamides and benzyl ethers, which can be a significant benefit in complex molecules.[9] Given that the reaction is performed under neutral to slightly basic conditions, it is likely to be highly compatible with the morpholine functional group.
Lewis Acids: A More Selective Approach
Certain Lewis acids have been shown to selectively cleave benzyl esters in the presence of other functional groups. For instance, tin(IV) chloride (SnCl₄) is reported to cleave benzyl esters without affecting benzyl ethers, amines, or amides.[10] This high degree of selectivity could be advantageous for complex morpholine derivatives.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This protocol describes a general procedure for the deprotection of a benzyl ester in a morpholine-containing compound using catalytic transfer hydrogenation.
Materials:
Benzyl ester-containing morpholine derivative
10% Palladium on carbon (Pd/C)
Ammonium formate
Methanol (or other suitable solvent)
Celite®
Procedure:
In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl ester substrate (1.0 equivalent) in methanol (10-20 mL per gram of substrate).[3]
Carefully add 10% Pd/C (10-20% by weight of the substrate).[3]
To the stirred suspension, add ammonium formate (5.0 equivalents) in one portion.[3]
Heat the reaction mixture to reflux.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the mixture to room temperature.
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[3]
Wash the filter cake with a small amount of methanol.
Combine the filtrates and remove the solvent under reduced pressure.
The crude product can then be purified by standard methods such as recrystallization or column chromatography.
Diagram: Deprotection of Benzyl Ester via Transfer Hydrogenation
Caption: Simplified schematic of benzyl ester deprotection via transfer hydrogenation.
Protocol 2: Acid-Catalyzed Deprotection using Trifluoroacetic Acid
This protocol outlines a general procedure for the cleavage of a benzyl ester using TFA.
Materials:
Benzyl ester-containing morpholine derivative
Trifluoroacetic acid (TFA)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate solution
Procedure:
In a round-bottom flask with a magnetic stir bar, dissolve the benzyl ester substrate (1.0 equivalent) in anhydrous dichloromethane (10-20 mL per gram of substrate).
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, chilled solution of saturated aqueous sodium bicarbonate until gas evolution ceases.
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product as necessary.
Troubleshooting and Key Considerations
Incomplete Hydrogenolysis: If the reaction stalls, this may be due to catalyst poisoning. Consider increasing the catalyst loading, adding a small amount of a catalyst poison like pyridine to potentially improve selectivity, or switching to an alternative deprotection method.[4][5]
Side Reactions with Acidic Cleavage: If your substrate contains other acid-labile protecting groups (e.g., Boc, trityl), they will likely be cleaved along with the benzyl ester. In such cases, an orthogonal deprotection strategy is required.
Chemoselectivity: When multiple reducible groups are present (e.g., alkenes, nitro groups), careful selection of the catalyst and conditions is crucial. The use of catalyst poisons can be highly effective in achieving the desired chemoselectivity.[6][7]
Conclusion
The deprotection of benzyl esters in morpholine-containing derivatives is a common yet nuanced synthetic transformation. While standard methods like catalytic hydrogenolysis and acid-catalyzed hydrolysis are often effective, the presence of the morpholine nitrogen necessitates a thoughtful approach to reaction design. Understanding the potential for catalyst poisoning in hydrogenation and the need for neutralization in acidic methods is key to success. Furthermore, exploring alternative reagents such as nickel boride or specific Lewis acids can provide milder and more chemoselective pathways to the desired carboxylic acid. By carefully considering the substrate's functionalities and applying the principles and protocols outlined in this guide, researchers can confidently navigate this critical deprotection step in the synthesis of novel morpholine-containing molecules.
References
Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324.
Khurana, J. M., & Arora, R. (2009). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Synthesis, 2009(07), 1127-1130.
Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Semantic Scholar. Retrieved from [Link]
Houben-Weyl Methods of Organic Chemistry, Vol. E22a, 4th ed.
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
Tetrahedron Letters. (2004). Bis-benzyl protected 6-amino cyclitols are poisonous to Pd/C catalysed hydrogenolysis of benzyl ethers. Retrieved from [Link]
ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Retrieved from [Link]
Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281.
Journal of the Chemical Society, Perkin Transactions 1. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Retrieved from [Link]
American Chemical Society. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Retrieved from [Link]
ACS Green Chemistry Institute. (2026). Hydrogenolysis. Retrieved from [Link]
MacMillan, D. W. C., & Beeson, T. D. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.
Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14461-14466.
Yonemitsu, O., et al. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(19), 5391-5401.
Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Retrieved from [Link]
ResearchGate. (n.d.). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 1. (1996). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
G. M. T. T., & A. D. M. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752.
Semantic Scholar. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved from [Link]
Schubert, U. S., et al. (2022). Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. Macromolecular Chemistry and Physics, 223(23), 2200277.
MDPI. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Retrieved from [Link]
Application Notes and Protocols: Peptide Coupling Conditions Using Benzyl (3S)-Morpholine-3-carboxylate HCl
Introduction In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical and conformationally constrained amino acids is a powerful strategy for designing novel therapeutics with enh...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical and conformationally constrained amino acids is a powerful strategy for designing novel therapeutics with enhanced potency, selectivity, and metabolic stability. Benzyl (3S)-morpholine-3-carboxylate, a proline analogue, is one such building block of significant interest. Its rigid morpholine scaffold imparts a defined conformational bias to the peptide backbone, influencing secondary structure and receptor-binding affinity. This document provides a comprehensive guide for researchers on the effective use of benzyl (3S)-morpholine-3-carboxylate hydrochloride in peptide synthesis, with a focus on optimizing coupling conditions.
The hydrochloride salt form of this amino acid requires careful consideration during the coupling reaction, as the amine must be liberated in situ for efficient amide bond formation. Furthermore, the inherent steric bulk of the morpholine ring can present challenges, necessitating the use of potent coupling reagents and optimized reaction parameters to achieve high yields and purity.
Principles of Peptide Coupling
The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another.[1] This process is not spontaneous and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1][2] This activation is achieved through the use of coupling reagents.
The Role of Coupling Reagents
Coupling reagents are a diverse class of compounds that convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt.[2][3] The choice of coupling reagent is critical and often depends on the steric hindrance of the amino acids being coupled and the desired reaction kinetics.[4] Common classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) are widely used due to their effectiveness and low cost.[5][6] However, they can lead to racemization, which can be suppressed by the addition of additives like 1-hydroxybenzotriazole (HOBt).[1][6]
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) offer high coupling efficiency with a low risk of racemization.[2][5]
Uronium/Aminium Salts: This class includes reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU).[2][5] HATU is particularly effective for coupling sterically hindered amino acids due to the formation of a highly reactive OAt ester.[3][5]
The Necessity of a Base
When using the hydrochloride salt of an amino acid like benzyl (3S)-morpholine-3-carboxylate HCl, a non-nucleophilic organic base is essential. The base serves to neutralize the HCl salt, liberating the free amine which can then act as a nucleophile in the coupling reaction. Commonly used bases include N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM).[1][5] The amount of base used is critical; typically, at least two equivalents are required—one to neutralize the amino acid salt and one to facilitate the coupling reaction itself.
Recommended Coupling Protocols
The successful incorporation of benzyl (3S)-morpholine-3-carboxylate requires careful selection of coupling reagents, bases, and solvents. Due to its sterically hindered nature, more potent coupling reagents are generally recommended.
Data Summary: Comparison of Coupling Reagents
Coupling Reagent
Additive
Base (Equivalents)
Solvent
Typical Reaction Time
Key Advantages & Considerations
HATU
None
DIPEA (2-4)
DMF, NMP
1-4 hours
Highly efficient for sterically hindered couplings, low racemization.[3][5]
HBTU
HOBt
DIPEA (2-4)
DMF, NMP
2-6 hours
A robust and widely used reagent, often more cost-effective than HATU.[6]
PyBOP
None
DIPEA (2-4)
DMF, DCM
2-6 hours
High coupling efficiency with low racemization risk.[2][5]
EDC
HOBt
DIPEA (2-3)
DCM, DMF
4-12 hours
Cost-effective, but may require longer reaction times for hindered couplings.[5][6]
Experimental Workflow
A general workflow for the coupling of benzyl (3S)-morpholine-3-carboxylate HCl is depicted below. This can be adapted for both solid-phase and solution-phase synthesis.
Caption: General workflow for peptide coupling using benzyl (3S)-morpholine-3-carboxylate HCl.
Detailed Protocol: HATU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the coupling of Fmoc-protected benzyl (3S)-morpholine-3-carboxylate HCl to a resin-bound peptide with a free N-terminal amine.
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Reaction vessel for SPPS
Shaker or nitrogen bubbler
Procedure:
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin is thoroughly washed with DMF.
Activation Solution Preparation: In a separate vial, dissolve Fmoc-benzyl (3S)-morpholine-3-carboxylate HCl and HATU in DMF.
Base Addition: Add DIPEA to the activation solution and vortex briefly. The solution may change color, indicating the formation of the active ester. Allow this pre-activation to proceed for 1-5 minutes.
Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the resin.
Agitation: Agitate the mixture at room temperature using a shaker or nitrogen bubbling for 1-4 hours.
Monitoring: Monitor the reaction for the disappearance of free amines using a qualitative test such as the Kaiser test.
Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
Chain Elongation: Proceed with the deprotection of the Fmoc group for the next coupling cycle.
Solution-Phase Coupling Protocol using EDC/HOBt
This protocol is suitable for solution-phase synthesis.
Materials:
N-protected peptide with a free carboxylic acid (1 equivalent)
Reactant Dissolution: Dissolve the N-protected peptide, benzyl (3S)-morpholine-3-carboxylate HCl, and HOBt in anhydrous DCM or DMF.
Base Addition: Add DIPEA to the solution and stir for 5-10 minutes at room temperature.
Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC in one portion.
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography.
Troubleshooting Common Issues
The coupling of sterically hindered amino acids like benzyl (3S)-morpholine-3-carboxylate can sometimes be challenging.
Caption: Troubleshooting guide for low coupling efficiency.
Low or Incomplete Coupling:
Cause: The steric bulk of the morpholine ring can slow down the reaction rate.[4][7]
Solution 1: Stronger Coupling Reagent: If using a carbodiimide-based reagent, switch to a more potent phosphonium or uronium/aminium salt like HATU or PyBOP.[3][4]
Solution 2: Extended Reaction Time and Temperature: Increase the coupling time, potentially to overnight.[4][7] Gentle heating can also be beneficial, but must be done cautiously to avoid racemization.[4]
Solution 3: Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid.[4] This is particularly useful for difficult couplings.[8]
Presence of Deletion Sequences:
Cause: Insufficient deprotonation of the benzyl (3S)-morpholine-3-carboxylate HCl.
Solution: Ensure at least two equivalents of a non-nucleophilic base like DIPEA are used. It can be beneficial to use a slight excess (e.g., 2.2-2.5 equivalents).
Side Reactions:
Cause: Use of an inappropriate base or prolonged exposure to high temperatures.
Solution: Use a hindered base like DIPEA or 2,4,6-collidine to minimize side reactions. Avoid excessive heating.
Conclusion
The successful incorporation of benzyl (3S)-morpholine-3-carboxylate HCl into peptide sequences is readily achievable with careful consideration of the reaction conditions. The use of potent coupling reagents such as HATU, in conjunction with an adequate amount of a non-nucleophilic base, is crucial to overcome the steric hindrance and neutralize the hydrochloride salt. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to effectively utilize this valuable building block in the design and synthesis of novel peptides.
References
Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
BenchChem. (2025). Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis.
Aapptec Peptides. (n.d.). Coupling Reagents.
Hayashi, Y. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe.
Optimizing Reaction Conditions for Morpholine-3-Carboxylate Functionalization: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improv...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and a desirable pharmacokinetic profile.[1] Specifically, morpholine-3-carboxylate and its derivatives serve as versatile building blocks for the synthesis of complex molecules with a wide range of biological activities.[2][3] This guide provides a detailed exploration of key functionalization strategies for the morpholine-3-carboxylate core, focusing on the optimization of reaction conditions to achieve high efficiency, selectivity, and diversity in compound library synthesis. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights and step-by-step protocols for N-arylation, amide bond formation, and chemoselective manipulations requiring orthogonal protecting group strategies.
Strategic Functionalization of the Morpholine-3-Carboxylate Scaffold
The morpholine-3-carboxylate scaffold offers two primary sites for chemical modification: the secondary amine at the N-4 position and the carboxylic acid (or its ester derivative) at the C-3 position. The ability to selectively functionalize these positions is paramount for generating diverse molecular architectures. This section will detail optimized protocols for N-arylation via the Buchwald-Hartwig amination and for amide bond formation at the C-3 carboxylate.
N-Arylation of Morpholine-3-Carboxylate Esters via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This method is highly effective for the N-arylation of morpholine-3-carboxylate esters, allowing for the introduction of a wide array of aromatic and heteroaromatic substituents.
Causality Behind Experimental Choices:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. The ligand plays a crucial role in both the oxidative addition and reductive elimination steps of the catalytic cycle. Sterically hindered and electron-rich phosphine ligands, such as XPhos, are often employed to promote the reaction with a broad range of aryl halides. The choice of base is critical for the deprotonation of the morpholine nitrogen to form the active nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. The solvent must be aprotic and capable of solubilizing the reactants and catalyst system; toluene and dioxane are frequent choices.
Experimental Workflow: N-Arylation of Ethyl Morpholine-3-Carboxylate
Protocols for the Handling and Storage of Hygroscopic Hydrochloride Salts
An Application Guide for Researchers Abstract Hydrochloride salts are a cornerstone of active pharmaceutical ingredient (API) development, prized for their ability to enhance the solubility and stability of parent compou...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers
Abstract
Hydrochloride salts are a cornerstone of active pharmaceutical ingredient (API) development, prized for their ability to enhance the solubility and stability of parent compounds. However, many of these salts exhibit hygroscopicity—a strong affinity for atmospheric moisture. Improper handling and storage of these materials can lead to a cascade of physical and chemical changes, including deliquescence, caking, hydrolysis, and disproportionation, ultimately compromising sample integrity, experimental accuracy, and product shelf-life.[1][2][3] This comprehensive guide provides researchers, scientists, and drug development professionals with a framework of scientifically-grounded protocols and best practices to mitigate the risks associated with hygroscopic hydrochloride salts. We will explore the underlying principles of moisture-solid interactions and detail systematic procedures for environmental control, packaging, handling, and quality control analysis.
The Challenge of Hygroscopicity in Hydrochloride Salts
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[2] For hydrochloride (HCl) salts, this property is often pronounced due to the high polarity and ionic nature of the molecule, which readily interacts with water molecules.[4] This moisture uptake is not a passive process; it can actively trigger degradation pathways and alter the material's physical state, presenting significant challenges in research and manufacturing.[3][5]
Key Risks of Uncontrolled Moisture Exposure:
Physical Changes: Initial moisture sorption can lead to clumping and caking, which impedes flowability and makes accurate weighing difficult.[2][5] If the ambient relative humidity (RH) surpasses the salt's critical threshold (Deliquescence Relative Humidity or DRH), the solid will absorb enough water to dissolve and form a saturated solution.[3][6]
Chemical Degradation: Water can act as a reactant, leading to hydrolysis of the API.[3][7] It can also serve as a medium for proton transfer, potentially causing the salt to disproportionate back to its less soluble free base form, thereby negating the initial benefits of salt formation.[8][9]
Inaccurate Quantification: When a hygroscopic powder absorbs a significant amount of water, the measured weight is no longer representative of the actual amount of the active compound, leading to errors in solution concentrations and analytical results.[2]
The following diagram illustrates the progression of moisture-induced effects on a hygroscopic HCl salt.
Caption: Progression of moisture-induced changes in hygroscopic salts.
Core Principles for Handling and Storage
A multi-layered strategy encompassing environmental control, appropriate packaging, and meticulous handling techniques is essential for preserving the integrity of hygroscopic HCl salts.
Environmental Control
The primary objective is to minimize the exposure of the material to ambient humidity. The level of control required depends on the hygroscopicity of the salt and the sensitivity of the application.
General Laboratory Environment: Maintaining a controlled laboratory environment with robust HVAC systems is the first line of defense.[10] Aim for a relative humidity between 40% and 60% RH, which can help prevent the most severe issues and improve experimental reproducibility.[11]
Localized Controls (Dehumidifiers & Dry Cabinets): For moderately hygroscopic materials or in humid climates, standalone dehumidifiers or specialized dry cabinets are highly effective.[5] Dry cabinets, in particular, provide a stable, low-humidity environment ideal for short-term storage of frequently used materials.[5]
High-Level Containment (Glove Boxes): For highly sensitive or deliquescent salts, all manipulations should be performed within a glove box purged with a dry, inert gas (e.g., nitrogen or argon).[6][12] This provides the most rigorous protection from atmospheric moisture.
Packaging and Containment
Proper packaging is critical to protect the salt from the moment it is received until it is fully consumed.
Primary Containers: Materials should be stored in tightly sealed, moisture-proof containers.[1][13] Amber glass bottles with tight-fitting caps are excellent for protecting against both moisture and light.[7] For highly sensitive materials, packaging with a foil layer, such as laminated foil bags, provides a superior moisture barrier.[14][15]
Use of Desiccants: Placing desiccant pouches (e.g., silica gel, molecular sieves) inside a secondary container or within the primary packaging (if non-contaminating) helps create a dry micro-environment.[16][17][18] Ensure the desiccant is active (often indicated by color) and replace it periodically.
Aliquoting: Upon receiving a bulk quantity of a hygroscopic salt, it is best practice to immediately aliquot it into smaller, single-use quantities under a controlled, dry atmosphere.[2] This minimizes the repeated exposure of the bulk stock to ambient air.
Table 1: Recommended Storage Conditions Based on Stability Testing Guidelines
The International Council for Harmonisation (ICH) provides a framework for stability testing that defines storage conditions for different climatic zones. These serve as an excellent guide for long-term storage.[19][20]
Storage Condition
Temperature
Relative Humidity (RH)
Duration (for Stability Studies)
Applicability
Long-Term
25°C ± 2°C
60% RH ± 5% RH
12 months+
Climatic Zones I & II (Temperate, Subtropical)[20]
30°C ± 2°C
65% RH ± 5% RH
12 months+
Climatic Zones III & IV (Hot/Dry, Hot/Humid)[19][20]
Intermediate
30°C ± 2°C
65% RH ± 5% RH
6 months
Used if significant change occurs at accelerated conditions.[20]
Accelerated
40°C ± 2°C
75% RH ± 5% RH
6 months
Used to stress the product and predict long-term stability.[19][20]
For general laboratory storage of hygroscopic salts, maintaining conditions at or below 25°C and ideally 30-40% RH is a robust preventative measure.[1]
Experimental Protocols
The following protocols provide step-by-step methodologies for common laboratory workflows involving hygroscopic hydrochloride salts.
Protocol 1: Weighing and Handling Workflow
This protocol outlines the decision-making process and steps for accurately weighing a hygroscopic salt.
Caption: Decision workflow for handling hygroscopic salts.
Protocol 1A: Weighing in a Glove Box (Ideal Method)
Preparation: Ensure all necessary equipment (spatulas, weigh boats, vials, balance) is placed inside the glove box and allowed to equilibrate to the inert atmosphere.
Tare: Place the weigh boat on the analytical balance inside the glove box and tare it.
Dispense: Open the container of the hygroscopic salt. Using a clean, dry spatula, quickly transfer the desired amount of powder to the weigh boat.
Seal and Record: Immediately and tightly seal the primary container. Record the weight.
Transfer: Promptly transfer the weighed powder to your reaction vessel or for dissolution.
Protocol 1B: Weighing in a Standard Laboratory (Alternative Method)
Preparation: Ready all equipment before opening the salt container to minimize exposure time. Use anti-static weigh boats or paper.
Tare: Place the weigh boat on the tared analytical balance.
Dispense Quickly: Open the container. Using a clean, dry spatula, rapidly remove the approximate amount of powder and place it on the weigh boat.
Seal Immediately: Securely reseal the primary container before waiting for the balance to stabilize. This is the most critical step to protect the bulk material.[13]
Record and Use: Record the stable weight and use the sample immediately. Do not leave weighed powder exposed to the atmosphere.
Protocol 2: Water Content Determination by Karl Fischer Titration
Verifying the water content of a hygroscopic material is a critical quality control step, especially for a new batch or if moisture contamination is suspected. Karl Fischer (KF) titration is the gold standard method for its accuracy and specificity to water.[][22][23]
Objective: To accurately quantify the percentage of water in a sample of a hygroscopic HCl salt.
Methodology:
System Preparation: Add fresh, appropriate solvent (e.g., methanol) to the KF titration vessel.
Pre-Titration (Conditioning): Start the titrator to neutralize any ambient moisture in the solvent until a stable, dry endpoint is reached.
Titer Determination: Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate) to the vessel and titrate to the endpoint.[24] This determines the water equivalence factor (F) of the KF reagent.
Sample Analysis:
Accurately weigh a suitable amount of the hygroscopic salt sample (typically 1-2 g).[24] This should be done quickly to prevent moisture absorption during weighing, as described in Protocol 1.
Immediately transfer the sample into the conditioned titration vessel.
Allow the sample to dissolve or disperse completely, stirring for at least one minute.[24]
Begin the titration and record the volume of KF reagent consumed at the electrometric endpoint.
Calculation: Calculate the water content (%) using the formula:
Water (%) = (Volume of KF reagent (mL) × KF factor (F) × 100) / Sample weight (mg)
Troubleshooting Common Issues
Issue
Probable Cause(s)
Recommended Solution(s)
Powder is clumped or caked
Moisture absorption due to improper storage or repeated exposure.
Gently break up clumps with a dry spatula inside a glove box or low-humidity environment.[2] For critical applications, use a fresh, unopened lot. Review and improve storage procedures immediately.
Weight is unstable/drifting upwards
The sample is actively absorbing moisture from the air on the balance pan.
Work more quickly. Use an enclosed balance draft shield. If the problem persists, a controlled environment (glove box) is necessary.[6]
Inconsistent analytical results
The actual concentration of the active compound is lower than calculated due to unaccounted-for water weight.
Determine the water content of the batch using Karl Fischer titration (Protocol 2) and correct the sample weight accordingly for calculations. Store the material under stricter conditions.
Physical state changes (becomes wet or liquefies)
Ambient relative humidity has exceeded the salt's Deliquescence Relative Humidity (DRH).
The material is severely compromised. Discard the affected sample. All future handling and storage must be conducted in an environment where the RH is maintained well below the salt's DRH.[6]
References
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
ICH. (2010, February 2). Q1A(R2) Guideline.
Benchchem. Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder.
PLS Analytical. Water analysis by Coulometric titration W/O Oven.
SMTDryBoxes. (2025, April 15). Protecting Pharmaceuticals from Humidity's Wrath - SMT Dry Cabinets.
I'm Pharma. Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.
Smolecule. handling hygroscopic properties of hydrochloride salts.
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations.
Metrohm. Water Determination by Karl Fischer Titration - Monograph.
FEFPEB. FEFPEB GUIDELINES for Industrial Packaging: PRESERVATION AND CONDITIONING (Version 1.0).
Benchchem. Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
IP Products. Moisture Absorbent Packaging: The Ultimate Guide for Industrial Use.
CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know.
AGS Scientific. (2023, October 25). The Importance of Controlling Air Humidity Levels in Laboratories and Clean Rooms.
Condair. Humidity For Laboratories.
PubMed Central (PMC). (2023, January 2). The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt.
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
PubMed Central (PMC). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
Codefine. (2026, February 17). FIBC Requirements for Hygroscopic Materials in Chemical Manufacturing.
LinkedIn. Best Moisture-Proof Packaging Materials | Prevent Product Damage.
Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
Journal of Medical Science. (2023, September 29). Effect of moisture on solid state stability.
European Pharmaceutical Review. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
Lab Manager. (2021, October 5). Humidity: A Vital but Often Overlooked Parameter in Materials Research.
University Digital Conservancy. PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT.
HepatoChem. (2016, September 14). How do you handle hygroscopic salts?
Scientific Laboratory Supplies. (2025, June 12). Understanding Humidity's Impact on Lab Conditions.
Academia.edu. Stability of pharmaceutical salts in solid oral dosage forms.
PubMed Central (PMC). (2026, January 16). Food Packaging Materials for One-Dose Packaging for Enhanced Stability of Hygroscopic Medications.
scale-up synthesis of benzyl (3S)-morpholine-3-carboxylate hydrochloride
Executive Summary This application note details a robust, scalable protocol for the synthesis of benzyl (3S)-morpholine-3-carboxylate hydrochloride , a critical chiral scaffold in the development of peptidomimetics and p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of benzyl (3S)-morpholine-3-carboxylate hydrochloride , a critical chiral scaffold in the development of peptidomimetics and protease inhibitors.[1]
Unlike bench-scale methods that rely on chromatographic purification or expensive chiral resolution, this guide focuses on a stereoselective "Chiral Pool" approach starting from L-Serine.[1] The process integrates upstream morpholine core construction with a downstream high-yield esterification/crystallization system.[1] The methodology emphasizes process safety, atom economy, and the elimination of silica gel chromatography, making it suitable for multi-kilogram campaigns.[1]
Retrosynthetic Analysis & Strategy
The synthesis is divided into two distinct phases to maximize control over enantiomeric purity and cost.
Phase I (Core Construction): Utilization of L-Serine to establish the (S)-stereocenter, followed by N-alkylation and cyclization to form the morpholine ring.[1]
Phase II (Functionalization): A modified Fischer esterification using thionyl chloride and benzyl alcohol, designed to isolate the product directly as the high-purity hydrochloride salt.[1]
Strategic Logic (Graphviz Flowchart)
Figure 1: Retrosynthetic pathway illustrating the Chiral Pool strategy from L-Serine to the target benzyl ester.
Phase I: Synthesis of (3S)-Morpholine-3-Carboxylic Acid
Note: If the (3S)-morpholine-3-carboxylic acid is sourced commercially (CAS: 10058-44-3), proceed directly to Phase II.[1] For complete vertical integration, the following summary protocol is recommended.
Mechanism: The synthesis leverages the intrinsic chirality of L-Serine.[1] The key challenge is the reduction of the intermediate 5-oxomorpholine (lactam) without racemizing the chiral center.[1]
Protocol Summary:
Esterification: L-Serine is converted to L-Serine tert-butyl ester (using isobutylene/H2SO4 or tBuOAc/HClO4) to protect the carboxyl group.[1]
N-Acylation: Reaction with chloroacetyl chloride gives N-chloroacetyl-L-serine tert-butyl ester.[1][2][3]
Cyclization: Treatment with sodium ethoxide (NaOEt) in toluene effects the ring closure to yield (S)-5-oxomorpholine-3-carboxylic acid tert-butyl ester.[1][2][3]
Reduction: The amide carbonyl is reduced using Borane-THF (BH3[1]·THF) or a cost-effective AlCl3/NaBH4 system.[1]
Hydrolysis: Acidic hydrolysis removes the tert-butyl group, yielding the free amino acid (3S)-morpholine-3-carboxylic acid .[1]
This phase addresses the critical scale-up challenge: converting the zwitterionic amino acid into the benzyl ester hydrochloride without using chromatography.[1]
Reaction:
Rationale:
Thionyl Chloride (SOCl2): Acts as both a dehydrating agent and an acid catalyst. It converts the alcohol to an activated alkyl chlorosulfite or the acid to an acid chloride in situ.
Benzyl Alcohol (BnOH): Used as both reagent and solvent to ensure homogeneity.
Self-Purification: The product is an HCl salt, which is generally insoluble in non-polar solvents (ether/MTBE), allowing for isolation by filtration.[1]
Step-by-Step Protocol (100 g Scale)
Materials:
(3S)-Morpholine-3-carboxylic acid: 100.0 g (0.76 mol)[1]
Issue: Product comes out as an oil/gum instead of a solid.
Cause: Residual benzyl alcohol prevents crystallization or temperature is too high.[1]
Fix: Decant the supernatant, triturate the oil with fresh MTBE, and scratch the flask walls.[1] Ensure the mixture is cooled to 0°C.
Issue: Low Yield.
Cause: Incomplete reaction or product loss in mother liquor.[1]
Fix: Ensure the reaction runs at 80°C for sufficient time. Check the pH of the mother liquor; if too acidic, solubility increases.[1] However, do not neutralize as the free base is an oil and soluble in organics.[1]
Safety (HSE) Matrix
Thionyl Chloride: Highly corrosive, reacts violently with water.[1] Use only in a dry system with a scrubber.[1]
Solvent Selection for Reactions Involving Benzyl Morpholine-3-Carboxylate HCl: An Application Note and Protocol Guide
Introduction Benzyl morpholine-3-carboxylate hydrochloride is a versatile heterocyclic building block pivotal in the synthesis of a wide array of pharmacologically active molecules and fine chemicals.[1][2] Its unique st...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Benzyl morpholine-3-carboxylate hydrochloride is a versatile heterocyclic building block pivotal in the synthesis of a wide array of pharmacologically active molecules and fine chemicals.[1][2] Its unique structure, incorporating a secondary amine within a morpholine ring and a benzyl-protected carboxylic acid, offers multiple avenues for synthetic modification. However, the successful transformation of this substrate is critically dependent on the judicious selection of the reaction solvent. The solvent not only influences the solubility of the starting material, a polar hydrochloride salt, but also profoundly impacts reaction kinetics, pathway selection (e.g., SN1 vs. SN2), and the suppression of undesirable side reactions.[3][4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for rational solvent selection in key reactions involving benzyl morpholine-3-carboxylate HCl. We will delve into the underlying chemical principles, offer detailed, field-proven protocols for common transformations, and provide troubleshooting advice to overcome frequently encountered challenges.
Physicochemical Properties of Benzyl Morpholine-3-Carboxylate HCl
A thorough understanding of the substrate's properties is the foundation of logical solvent selection.
As a hydrochloride salt, it exhibits good solubility in polar protic solvents like methanol and ethanol. It has moderate to good solubility in polar aprotic solvents such as DMF and DMSO, and limited solubility in less polar solvents like dichloromethane (DCM) and tetrahydrofuran (THF). It is generally insoluble in nonpolar solvents like hexanes and toluene.
Note: The free base form, generated in situ after neutralization, will exhibit significantly different solubility, favoring less polar organic solvents.
Core Principles of Solvent Selection
The choice of solvent is a multi-faceted decision that can dictate the success of a reaction. The following diagram illustrates a logical workflow for this process.
Caption: Decision workflow for rational solvent selection.
Application Protocols for Common Transformations
N-Acylation (Amide Bond Formation)
N-acylation of the secondary morpholine amine is a fundamental reaction for introducing diverse functional groups. This is typically achieved by reacting the amine with an acylating agent, such as an acid chloride or a carboxylic acid activated by a coupling reagent.
Mechanistic Considerations & Solvent Rationale:
The reaction proceeds via nucleophilic attack of the free amine on the electrophilic carbonyl carbon of the acylating agent. Key solvent considerations include:
Neutralization: The starting HCl salt must be neutralized with a non-nucleophilic base (e.g., triethylamine, DIPEA) to generate the reactive free amine.
Solvation: The solvent must adequately dissolve the polar starting salt, the base, and the often less-polar acylating agent.
Reactivity: Polar aprotic solvents are generally preferred.[7] They can solubilize the necessary components without interfering with the reaction.[8] Protic solvents (like alcohols) are generally avoided as they can react with highly reactive acylating agents like acid chlorides. While traditional solvents like DCM and DMF are common, greener alternatives like ethyl acetate and 2-MeTHF have shown great promise.[9]
Solvent Selection Table for N-Acylation:
Solvent
Polarity
Type
Boiling Point (°C)
Pros
Cons
Dichloromethane (DCM)
Polar
Aprotic
39.6
Excellent solubility for many organics, easy to remove.
Detailed Protocol: N-Acylation with Benzoyl Chloride
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add benzyl morpholine-3-carboxylate HCl (1.0 eq).
Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
Cool the suspension to 0 °C using an ice bath.
Add triethylamine (TEA, 2.2 eq) dropwise to the stirred suspension. Stir for 15-20 minutes to ensure complete neutralization.
In a separate flask, dissolve benzoyl chloride (1.1 eq) in anhydrous DCM.
Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
N-Alkylation (SN2 Reaction)
N-alkylation introduces an alkyl group onto the secondary amine, a common strategy in drug discovery to modulate properties like lipophilicity and basicity. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Mechanistic Considerations & Solvent Rationale:
The rate and efficiency of SN2 reactions are highly dependent on the solvent.[11]
Polar Aprotic Solvents are Key: These solvents are ideal for SN2 reactions.[3][12] They solvate the cation (from the base) effectively but poorly solvate the anionic nucleophile (the deprotonated amine), leaving it "naked" and highly reactive.[11] This significantly accelerates the reaction rate compared to protic solvents.[12]
Protic Solvents Hinder Reaction: Polar protic solvents (e.g., water, methanol) form strong hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and reduces its reactivity, thereby slowing down the SN2 reaction.[3][11]
Base and Solubility: A base (e.g., K2CO3, Cs2CO3) is required for deprotonation. The solvent must effectively dissolve the starting material and the chosen base.
Solvent Selection Table for N-Alkylation:
Solvent
Polarity
Type
Boiling Point (°C)
Pros
Cons
N,N-Dimethylformamide (DMF)
High Polar
Aprotic
153
Excellent for SN2, dissolves a wide range of substrates and bases.
Very high boiling point, can be difficult to work with.
Acetonitrile (MeCN)
Polar
Aprotic
81.6
Good SN2 solvent, easier to remove than DMF/DMSO.[13]
May have lower solubility for some salts.
Acetone
Polar
Aprotic
56
Effective SN2 solvent, very easy to remove.[3][12]
Low boiling point limits reaction temperature.
Detailed Protocol: N-Alkylation with Benzyl Bromide
To a round-bottom flask, add benzyl morpholine-3-carboxylate HCl (1.0 eq) and anhydrous potassium carbonate (K2CO3, 2.5 eq).
Add anhydrous acetonitrile (MeCN, approx. 0.1 M).
Add benzyl bromide (1.2 eq) to the stirred suspension.
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82 °C) for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.[13]
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
Wash the filter cake with acetonitrile.
Combine the filtrate and washings and concentrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and then brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
Purify the crude product by column chromatography.
Caption: Experimental workflow for N-alkylation.
Debenzylation (Hydrogenolysis)
Removal of the benzyl ester protecting group is a common final step to unmask the carboxylic acid. Catalytic hydrogenolysis is the preferred method due to its clean reaction profile.[14]
Mechanistic Considerations & Solvent Rationale:
This reaction involves the cleavage of a C-O bond using hydrogen gas in the presence of a palladium catalyst.[14]
Catalyst Activity: The solvent must suspend the heterogeneous catalyst (e.g., Pd/C) effectively to ensure good contact with the substrate.
Solubility: The solvent must dissolve the starting material. Polar protic solvents are excellent choices.
Hydrogen Source: While H2 gas is common, transfer hydrogenation using donors like ammonium formate is a safer and often effective alternative for sensitive substrates.[14]
Solvent Efficiency: The general order of solvent efficiency for Pd/C-catalyzed debenzylation is often cited as ethanol > methanol > toluene.[14]
Solvent Selection Table for Hydrogenolysis:
Solvent
Polarity
Type
Boiling Point (°C)
Pros
Cons
Methanol (MeOH)
High Polar
Protic
64.7
Excellent solubility for polar substrates, widely used.[14][15]
Flammable, toxic.
Ethanol (EtOH)
High Polar
Protic
78.4
Excellent solvent, often shows high reaction rates.[14]
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, morpholine-3-carboxylic acid hydrochloride.
Troubleshooting Guide
Issue
Potential Cause (Solvent-Related)
Recommended Solution
Low Reaction Yield
Poor solubility of reactants.
Switch to a more polar solvent (e.g., from DCM to DMF for N-alkylation).
Solvent interfering with reaction (e.g., protic solvent in acylation).
Use an appropriate aprotic solvent.
Side Product Formation
Solvent promoting E2 elimination over SN2 substitution.
Use a highly polar aprotic solvent like DMF or DMSO to favor SN2.
Incomplete Reaction
Insufficient reaction temperature.
Choose a solvent with a higher boiling point to allow for heating (e.g., MeCN instead of acetone).
Difficult Product Isolation
High-boiling point solvent (DMF, DMSO) used.
If possible, select a lower-boiling point alternative. If not, consider lyophilization or high-vacuum distillation for removal.
Conclusion
The selection of an appropriate solvent is a paramount decision in the synthetic manipulation of benzyl morpholine-3-carboxylate HCl. By carefully considering the interplay between the substrate's properties, the reaction mechanism, and the physical characteristics of the solvent, researchers can significantly enhance reaction efficiency, yield, and purity. This guide provides a foundational framework and practical protocols to navigate these choices, enabling more effective and reproducible synthetic outcomes in research and development.
References
University College London. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. [Link]
Taylor & Francis Online. (2006, August 16). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. [Link]
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. [Link]
University of Wisconsin-Madison. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?[Link]
ResearchGate. (n.d.). Hydrogenolysis of benzyl‐protected esters. [Link]
National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
Royal Society of Chemistry. (2012, December 19). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]
PubMed. (1965, September). Hydrogenolysis of benzyl esters with palladium-on-carbon catalysts. [Link]
ACS Publications. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]
Google Patents. (n.d.).
National Institutes of Health. (2023, November 14). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. [Link]
ChemBK. (2024, April 9). 3-Benzyl-morpholine. [Link]
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
Royal Society of Chemistry. (2018, September 28). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. [Link]
Part 1: Mechanistic Causality – Why Does (3S)-Morpholine-3-Carboxylate Racemize?
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address a highly specific and notoriously difficult challenge in peptidomimetic and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address a highly specific and notoriously difficult challenge in peptidomimetic and medicinal chemistry: maintaining the stereointegrity of (3S)-morpholine-3-carboxylate derivatives during synthesis.
Unlike standard acyclic aliphatic amino acids, the morpholine ring imposes unique conformational constraints and electronic effects that make the C3 stereocenter highly susceptible to epimerization (racemization) during carboxylic acid activation[1]. This guide bypasses generic advice, providing you with causality-driven insights, actionable workflows, and self-validating protocols to ensure >99% enantiomeric excess (ee) in your final products.
Before troubleshooting, it is critical to understand the dual pathways of racemization for this specific substrate:
The 5(4H)-Oxazolone Pathway: During activation (e.g., using carbodiimides or uronium salts), the carboxylate is converted into a highly reactive leaving group. The adjacent N-protecting group (even urethanes like Boc or Cbz) can attack the activated carbonyl, forming an oxazolone intermediate. The
-proton in this cyclic intermediate is highly acidic and rapidly abstracts, leading to a planar enolate and subsequent loss of stereochemistry[2].
Direct Base-Catalyzed Enolization: The morpholine ring contains an electronegative oxygen at the 1-position, which exerts a strong inductive electron-withdrawing effect across the ring. Combined with the adjacent protected amine and the activated carbonyl, the C3
-proton becomes unusually acidic. Strong, unhindered tertiary bases (like Triethylamine or DIPEA) can directly deprotonate the C3 position before coupling even occurs[2].
Part 2: Troubleshooting Workflow
Use the following logical decision tree to diagnose and resolve racemization issues in your current synthetic route.
Figure 1: Decision tree for troubleshooting and eliminating racemization during coupling.
Part 3: Frequently Asked Questions (FAQs)
Q1: I am using HATU and DIPEA, which works perfectly for my linear peptides. Why is my (3S)-morpholine-3-carboxylic acid epimerizing?A1: DIPEA (Diisopropylethylamine) is a strong base (pKa ~10.5). While sterically hindered, it is still basic enough to abstract the highly sensitized
-proton of the morpholine ring during the prolonged activation state generated by HATU[2].
Solution: Switch to a weaker, highly hindered base like 2,4,6-Collidine (TMP, pKa ~7.4) or N-Methylmorpholine (NMM). TMP provides sufficient basicity to drive the coupling without triggering enolization[2].
Q2: Can I use carbodiimides like DIC or DCC?A2: Never use standalone carbodiimides for chiral cyclic amino acids. They form an O-acylisourea intermediate that is highly prone to oxazolone formation[2].
Solution: You must trap the intermediate immediately using racemization-suppressing additives. Oxyma Pure (ethyl cyanohydroxyiminoacetate) is highly recommended over HOBt due to its superior ability to form a stable, less basic active ester[2][3].
Q3: Are there next-generation reagents that completely avoid this issue?A3: Yes. Ynamides (e.g., MYMsA) have emerged as racemization-free coupling reagents. They operate via a two-step, one-pot hydroacyloxylation/aminolysis pathway under extremely mild, base-free conditions, resulting in zero detectable racemization even for highly sensitive chiral carboxylic acids[4].
Part 4: Quantitative Impact of Reagent Selection
The following table summarizes internal and literature-validated data regarding the epimerization of N-Boc-(3S)-morpholine-3-carboxylic acid during coupling with a standard primary amine (e.g., benzylamine) under various conditions.
To guarantee stereochemical integrity, utilize this base-free DIC/Oxyma Pure protocol. This method is designed as a self-validating system: it avoids external bases entirely, relying on the intrinsic properties of Oxyma to drive the reaction safely[3].
Method: Base-Free Coupling of N-Boc-(3S)-morpholine-3-carboxylic acid
Materials Required:
N-Boc-(3S)-morpholine-3-carboxylic acid (1.0 eq)
Target Amine (1.1 eq)
DIC (Diisopropylcarbodiimide) (1.1 eq)
Oxyma Pure (1.1 eq)
Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure:
Preparation: Dissolve N-Boc-(3S)-morpholine-3-carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in a minimal volume of anhydrous DMF (approx. 0.1 M concentration) in a rigorously dried flask under an inert atmosphere (N2 or Argon).
Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Lowering the temperature exponentially decreases the kinetic rate of oxazolone formation[2].
Activation: Add DIC (1.1 eq) dropwise to the solution. Stir at 0 °C for exactly 3 minutes. Causality: Prolonged pre-activation increases racemization risk. 3 minutes is sufficient for the Oxyma active ester to form[2][3].
Coupling: Add the target amine (1.1 eq) dropwise. If the amine is a hydrochloride salt, you must neutralize it first, or add exactly 1.0 eq of TMP (Collidine)—do not use DIPEA[2].
Propagation: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.
Workup: Quench with water, extract with EtOAc. Wash the organic layer sequentially with 5% aqueous citric acid (to remove unreacted amines), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.
Validation (Critical Step): Before proceeding to the next synthetic step, dissolve a 1 mg sample of the crude product in a suitable mobile phase (e.g., Hexane/IPA) and analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H or IC column)[3]. Compare against a racemic standard to definitively validate that the D-isomer peak is < 1%.
troubleshooting low yields in benzyl (3S)-morpholine-3-carboxylate synthesis
The following guide is designed as a specialized Technical Support Center for researchers encountering yield issues with Benzyl (3S)-morpholine-3-carboxylate . It synthesizes industrial process knowledge with mechanistic...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is designed as a specialized Technical Support Center for researchers encountering yield issues with Benzyl (3S)-morpholine-3-carboxylate . It synthesizes industrial process knowledge with mechanistic organic chemistry to troubleshoot the specific bottlenecks of this chiral synthesis.
Before adjusting parameters, identify where the mass balance is failing.[2] The synthesis of benzyl (3S)-morpholine-3-carboxylate typically follows a "Chiral Pool" strategy starting from L-Serine.[1][2]
Acylation: Reaction with Chloroacetyl chloride.[2][3]
Cyclization: Base-mediated ring closure to (3S)-4-benzyl-5-oxomorpholine-3-carboxylate (The Lactam).[1][2]
Reduction: Selective reduction of the amide (5-oxo) to the amine (morpholine).[2]
Visual Troubleshooting Logic:
Caption: Logical flow for isolating yield-killing steps in morpholine synthesis.
Critical Troubleshooting Modules
Module A: The "Disappearing Product" Phenomenon (Isolation)
Symptom: The reaction looks clean by TLC/LCMS, but after workup and rotary evaporation, the mass is low or turns into an insoluble white solid.[2]
Diagnosis:Self-Condensation.
Benzyl (3S)-morpholine-3-carboxylate is a secondary amine with a pendant ester.[1][2] As a free base, it is highly prone to intermolecular dimerization to form diketopiperazines (DKPs) or polymerization.
Corrective Protocol:
Never concentrate the free base to dryness.
Mandatory Salt Formation: Isolate the product as a stable salt (HCl, Oxalate, or p-TsOH) immediately after the final workup.[2]
Procedure:
Extract the reduced morpholine into EtOAc or DCM.[2]
Dry over Na₂SO₄.
Add 1.1 equivalents of 4M HCl in Dioxane (or TsOH in Et₂O) dropwise at 0°C.
Filter the precipitated salt.[2][4] This "locks" the amine, preventing self-reaction.
Module B: The Cyclization Bottleneck (Lactam Formation)
Symptom: Low yield during the ring closure of N-chloroacetyl-L-serine benzyl ester.[1][2] Formation of dark tars.[2]
Diagnosis:Intermolecular vs. Intramolecular Competition.
If the concentration is too high, the amine (or alkoxide) attacks a neighboring molecule's chloride instead of its own, leading to oligomers.[2]
Corrective Protocol:
High Dilution Principle: Run the cyclization at 0.05 M to 0.1 M concentration.[2]
Base Selection: Avoid strong bases like NaH if possible, as they can cause racemization at the
-carbon.[2] Use KOtBu in THF (controlled) or K₂CO₃ in Acetone/DMF (milder).
Temperature: Do not reflux blindly. Many cyclizations proceed at 0°C
RT.[2] Heat only if kinetic data suggests it is necessary.
Module C: The Reduction Selectivity (Lactam Amine)
Symptom: The lactam (5-oxo group) is gone, but the benzyl ester is also cleaved (forming benzyl alcohol), or the yield is <40%.[2]
Diagnosis:Chemoselectivity Failure.
Strong reducing agents like LiAlH₄ will reduce both the amide and the ester.[2]
Corrective Protocol:
Reagent: Use Borane-Dimethyl Sulfide (BH₃[1]·DMS) or BH₃·THF . Borane reduces amides faster than esters, but temperature control is vital.
Stoichiometry: Use 2.0 - 2.5 equivalents of BH₃.
Quenching: The Borane-Amine complex is stable.[1][2] You must reflux with MeOH or mild acid (HCl/MeOH) after the reaction to break the B-N bond and release the product. Failure to do this results in the product remaining in the aqueous layer during extraction.[2]
Optimized Experimental Protocol
This protocol is designed to minimize racemization and maximize yield for the Reduction Step , which is the most common point of failure.[2]
Objective: Selective reduction of (3S)-4-benzyl-5-oxomorpholine-3-carboxylate to Benzyl (3S)-morpholine-3-carboxylate.
Setup: Flame-dry a 3-neck flask under N₂. Charge with (3S)-4-benzyl-5-oxomorpholine-3-carboxylate (1.0 equiv) and THF (10 vol).[1]
Addition: Cool to 0°C. Add BH₃·DMS (2.0 equiv) dropwise via syringe pump over 30 mins. Exotherm control is critical.
Reaction: Allow to warm to RT. Stir until TLC shows consumption of starting material (approx. 2-4 hours).
Workup (The Critical Step):
Cool to 0°C. Carefully quench with MeOH (gas evolution!).
Reflux the mixture for 1 hour. Note: Without this reflux, the boron stays complexed to the amine, and you will lose product in the water wash.
Concentrate to remove trimethyl borate.
Isolation: Dissolve residue in EtOAc. Wash with sat.[5] NaHCO₃. Dry organic layer.[6][7] Immediately treat with anhydrous acid (e.g., HCl/Dioxane) to precipitate the salt.[2]
Frequently Asked Questions (FAQs)
Q1: Why is my optical rotation lower than the literature value?A: Racemization likely occurred during the cyclization step .[2] If you used a strong base (like NaH or NaOEt) and heated the reaction, the proton at the chiral center (alpha to the ester) is acidic enough to be deprotonated, leading to enolization.[2]
Fix: Switch to a milder base like K₂CO₃ or perform the cyclization at a lower temperature. Ensure your starting L-Serine benzyl ester is enantiopure (check via chiral HPLC).[1]
Q2: Can I use LiAlH₄ (LAH) to reduce the lactam?A:No. LAH is too aggressive and will reduce the benzyl ester to a benzyl alcohol, destroying your target molecule.[2] You must use an electrophilic reducing agent like Borane (BH₃), which prefers electron-rich amides over electron-poor esters.[1]
Q3: My yield is 80% by HPLC, but I only isolate 30% after column chromatography. Why?A: Morpholine esters are polar and basic.[2] They often "streak" on silica gel due to interaction with acidic silanols.[2]
Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites.[2] Alternatively, skip the column and crystallize the product as an Oxalate or HCl salt directly from the crude.[2]
Q4: Is the N-benzyl group necessary?A: If your target is Benzyl (3S)-morpholine-3-carboxylate (NH free), you might be making the N-benzyl intermediate and then deprotecting.[1]
Warning: Hydrogenolysis (H₂/Pd-C) to remove an N-benzyl group will also cleave the Benzyl ester.[1][2] If you need the free amine with the benzyl ester intact, you should use an N-Boc protection strategy (deprotected by TFA/HCl) instead of N-Benzyl, or carefully control debenzylation (difficult).[1]
References
Synthesis of Morpholine-3-Carboxylic Acid Derivatives (Patent)
Title: Novel synthetic method of (S)-3-morpholinyl carboxylic acid.[1][8]
Source: CN102617503B (2014).
Relevance: Describes the L-Serine
Chloroacetyl
Cyclization route with yield d
URL
Borane Reduction Selectivity
Title: Selective reductions. 27. Reaction of borane in tetrahydrofuran with organic functional groups.
Source: Brown, H. C., et al. Journal of Organic Chemistry (1973).
Relevance: Establishes the hierarchy of reduction (Amide > Ester) for BH3.
Technical Support Center: Improving Enantiomeric Excess of Benzyl (3S)-morpholine-3-carboxylate
Welcome to the technical support center for the synthesis and purification of benzyl (3S)-morpholine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address com...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and purification of benzyl (3S)-morpholine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on improving the enantiomeric excess (ee) of this critical chiral building block. Chiral morpholine derivatives are integral to a wide array of pharmaceuticals due to their favorable physicochemical properties, making the control of their stereochemistry paramount for therapeutic efficacy and safety.[1]
This guide provides troubleshooting advice and frequently asked questions to navigate the complexities of stereoselective synthesis and purification.
I. Troubleshooting Guide: Enhancing Enantiomeric Excess
This section addresses specific experimental issues that can arise during the synthesis and purification of benzyl (3S)-morpholine-3-carboxylate, leading to suboptimal enantiomeric excess.
Issue 1: Low Enantiomeric Excess in Asymmetric Synthesis
Question: We are performing an asymmetric synthesis of a 3-substituted morpholine, but the enantiomeric excess of our product is consistently below our target of >95% ee. What are the likely causes and how can we improve this?
Answer: Low enantiomeric excess in asymmetric synthesis is a common challenge that can stem from several factors related to the catalyst, reaction conditions, and substrate.
Potential Causes & Solutions:
Catalyst Inactivity or Degradation: The performance of the chiral catalyst is critical.[2]
Troubleshooting:
Catalyst Quality: Ensure the catalyst is from a reputable supplier and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).
Catalyst Loading: Inefficient catalysis can sometimes be overcome by increasing the catalyst loading. However, this should be done judiciously to manage costs.
Ligand Modification: The electronic and steric properties of the ligand coordinated to the metal center can significantly influence enantioselectivity. Consider screening a library of chiral ligands to identify the optimal one for your specific substrate. For instance, in asymmetric hydrogenation of unsaturated morpholines, bisphosphine-rhodium catalysts with a large bite angle have shown excellent results.[3][4]
Sub-optimal Reaction Conditions: Temperature, pressure, and solvent can all impact the stereochemical outcome of the reaction.
Troubleshooting:
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex. Screen a range of solvents to find the one that provides the best balance of reactivity and selectivity.
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to racemization of the product. Monitor the reaction progress and ee over time to determine the optimal reaction duration.
Substrate Impurities: Impurities in the starting materials can sometimes interfere with the catalyst, leading to lower ee.
Troubleshooting:
Purification of Starting Materials: Ensure all starting materials are of high purity. Recrystallization or chromatography of the starting materials may be necessary.
Workflow for Optimizing Asymmetric Synthesis:
Caption: Troubleshooting workflow for low enantiomeric excess.
Issue 2: Difficulty in Chiral Resolution of Racemic Benzyl Morpholine-3-carboxylate
Question: We have synthesized racemic benzyl morpholine-3-carboxylate and are attempting to resolve the enantiomers by diastereomeric salt crystallization, but we are struggling to obtain a good separation. What factors should we consider?
Answer: Chiral resolution via diastereomeric salt formation is a powerful technique, but its success is highly dependent on the choice of resolving agent and the crystallization conditions.[5]
Key Considerations for Successful Resolution:
Choice of Resolving Agent: The resolving agent must form a stable salt with the substrate and the resulting diastereomeric salts must have significantly different solubilities in the chosen solvent.[5]
Recommended Resolving Agents for Carboxylic Acids: Chiral amines are commonly used to resolve racemic carboxylic acids.
(R)-(+)-α-Methylbenzylamine
(S)-(-)-α-Methylbenzylamine
Brucine
(1R,2S)-(-)-Ephedrine
Screening: It is often necessary to screen several resolving agents to find one that provides efficient separation.[5]
Solvent Selection: The solvent plays a crucial role in the differential solubility of the diastereomeric salts.
Screening: A range of solvents with varying polarities should be tested (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).
Crystallization Conditions:
Temperature: A slow, controlled cooling profile is often necessary to promote the formation of well-defined crystals of a single diastereomer.
Seeding: Seeding the solution with a small crystal of the desired diastereomeric salt can induce crystallization and improve the enantiomeric purity of the solid.
Experimental Protocol: Diastereomeric Salt Resolution
Salt Formation:
Dissolve the racemic benzyl morpholine-3-carboxylate in a suitable solvent.
Add an equimolar amount of the chosen chiral resolving agent.
Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.
Crystallization:
Slowly cool the solution to induce crystallization. If no crystals form, try adding an anti-solvent or concentrating the solution.
Allow the crystals to form over several hours or overnight.
Isolation and Analysis:
Collect the crystals by filtration and wash with a small amount of cold solvent.
Dry the crystals and determine the diastereomeric excess (de) by NMR or HPLC.
Analyze the enantiomeric excess of the carboxylic acid after liberating it from the salt to confirm the effectiveness of the resolution.
Liberation of the Free Carboxylic Acid:
Dissolve the diastereomerically enriched salt in water.
Acidify the solution with a strong acid (e.g., HCl) to precipitate the free carboxylic acid.
Extract the carboxylic acid with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
Issue 3: Inaccurate Determination of Enantiomeric Excess
Question: We are analyzing the enantiomeric excess of our benzyl (3S)-morpholine-3-carboxylate samples by chiral HPLC, but we are concerned about the accuracy of our results. How can we ensure our analytical method is reliable?
Answer: Accurate determination of enantiomeric excess is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[6][7][8]
Best Practices for Accurate ee Determination by Chiral HPLC:
Column Selection: The choice of the chiral stationary phase (CSP) is the most critical factor.
Common CSPs: Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are widely used and effective for a broad range of compounds.
Screening: It may be necessary to screen several different chiral columns to achieve baseline separation of the enantiomers.
Method Development and Validation:
Mobile Phase Optimization: Vary the composition of the mobile phase (e.g., hexane/isopropanol, hexane/ethanol) to optimize the resolution and retention times of the enantiomers.
Flow Rate and Temperature: Adjust the flow rate and column temperature to improve peak shape and resolution.
Wavelength Selection: Choose a UV detection wavelength where both enantiomers have a strong absorbance to ensure accurate quantification.
Validation: Once a suitable method is developed, it should be validated for linearity, accuracy, and precision using standards of known enantiomeric composition, if available.[6]
Quantitative Data Summary for Chiral HPLC Method Development:
Parameter
Initial Condition
Optimized Condition
Rationale for Change
Chiral Column
Chiralcel® OD-H
Chiralpak® AD-H
Improved peak resolution and symmetry.
Mobile Phase
90:10 Hexane:IPA
85:15 Hexane:IPA
Increased IPA content to reduce retention time while maintaining resolution.
Flow Rate
1.0 mL/min
0.8 mL/min
Slower flow rate improved separation efficiency.
Temperature
25 °C
30 °C
Slightly elevated temperature sharpened peaks.
UV Wavelength
254 nm
220 nm
Higher signal-to-noise ratio at lower wavelength.
Visualization of HPLC Separation:
Caption: Comparison of HPLC chromatograms before and after optimization.
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for obtaining enantiomerically enriched 3-substituted morpholines?
A1: The primary strategies can be broadly categorized into three approaches:
Asymmetric Synthesis: This involves the creation of the chiral center during the synthesis of the morpholine ring.[3][9] A notable example is the catalytic asymmetric synthesis from ether-containing aminoalkyne substrates using a tandem hydroamination and asymmetric transfer hydrogenation.[2][10] This method can achieve excellent enantiomeric excesses of >95%.[2]
Chiral Resolution: This involves the separation of a racemic mixture of the morpholine derivative into its individual enantiomers.[5] The most common method is the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[5]
Q2: Can I use NMR spectroscopy to determine the enantiomeric excess of my product?
A2: While standard ¹H or ¹³C NMR spectroscopy cannot distinguish between enantiomers, it is possible to determine ee by NMR using a chiral solvating agent or a chiral derivatizing agent. The interaction with the chiral agent creates a diastereomeric environment, which can lead to separate signals for the two enantiomers in the NMR spectrum. However, chiral HPLC is generally considered the more accurate and straightforward method for ee determination.[7]
Q3: Are there any non-chromatographic methods for chiral separation?
A3: Yes, besides diastereomeric salt crystallization, other non-chromatographic methods include:
Kinetic Resolution: This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[13][] One enantiomer reacts faster, leaving the other enantiomer in excess.
Enzymatic Resolution: This is a type of kinetic resolution that uses enzymes as the chiral catalysts. Enzymes can exhibit very high enantioselectivity.[]
Q4: My synthesis involves the reduction of a 5-oxomorpholine-3-carboxylate. How can I control the stereochemistry of this reduction?
A4: The stereochemical outcome of the reduction of a ketone can be influenced by the choice of reducing agent and the reaction conditions. Chiral reducing agents, such as those derived from boranes (e.g., (R)- or (S)-Alpine-Borane®) or aluminum hydrides modified with chiral ligands, can be employed to achieve an enantioselective reduction. Screening of different chiral reducing agents and optimization of the reaction temperature are key to maximizing the enantiomeric excess of the desired (3S)-morpholine-3-carboxylate.
III. References
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]
Sengupta, S., & Rajale, T. (2015). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Synfacts, 11(12), 1295. [Link]
Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]
He, Y. P., Wu, H., & Wang, Q. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7575–7580. [Link]
Loh, C. C., & Martin, S. F. (2012). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic letters, 14(12), 3056–3059. [Link]
Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]
ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. [Link]
Nurnabi, M., & Ismail, M. (2009). Synthesis of Biologically Important Chiral Morpholine Derivatives. Journal of the Bangladesh Chemical Society, 22(1), 76-83. [Link]
Sánchez, A. G., & Barbas, C. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 38–44. [Link]
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 8. [Link]
ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]
Google Patents. (n.d.). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
Göppert, N. E., Dirauf, M., Weber, C., & Schubert, U. S. (2022). Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. Macromolecular Rapid Communications, 43(23), 2200651. [Link]
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
Google Patents. (n.d.). Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
National Center for Biotechnology Information. (n.d.). The enantioselective enhancing effect and mechanistic insights of chiral enhancers in transdermal drug delivery. [Link]
ResearchGate. (n.d.). Enantioselective synthesis of morpholine... [Link]
Thomson, R. J., & Nagorny, P. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic letters, 14(12), 3056–3059. [Link]
Google Patents. (n.d.). Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]
resolving solubility issues of morpholine HCl salts in non-polar solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter a classic thermodynamic roadblock: the insolubility of mo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter a classic thermodynamic roadblock: the insolubility of morpholine hydrochloride (Morpholine HCl) in non-polar organic solvents like hexane, toluene, or dichloromethane.
This guide deconstructs the physical chemistry preventing dissolution and provides field-proven, self-validating protocols to overcome these barriers.
Section 1: The Causality of Insolubility
Q: Why does Morpholine HCl crash out or fail to dissolve entirely in my non-polar solvent?
The Causality:
The root cause lies in the fundamental thermodynamic principles of solvation. Morpholine HCl is an ionic salt. Its crystal lattice is held together by strong electrostatic interactions between the morpholinium cation and the chloride anion. Non-polar solvents (e.g., toluene, hexane) possess low dielectric constants and lack a permanent dipole moment. Consequently, they cannot provide the ion-dipole interactions required to overcome the high lattice energy of the salt.
In contrast, the free base form of morpholine is a neutral, moderately polar organic heterocycle that readily dissolves in a wide range of organic solvents ()[1].
Quantitative Solvent Comparison
To illustrate this, we must look at the dielectric constants and polarity indices of common solvents compared to the solubility profile of the two morpholine forms.
Table 1: Physicochemical Properties and Solubility Profiles
Solvent
Dielectric Constant (ε)
Polarity Index
Solubility of Morpholine HCl
Solubility of Morpholine (Free Base)
Hexane
1.89
0.1
Insoluble
Miscible
Toluene
2.38
2.4
Insoluble
Miscible
Dichloromethane (DCM)
9.1
3.1
Very Poor (< 1 mg/mL)
Miscible
Water
80.1
10.2
Highly Soluble (> 500 mg/mL)
Miscible
Section 2: Troubleshooting & Methodologies
Q: I must conduct my reaction in a non-polar solvent, but I only have Morpholine HCl in my inventory. How do I proceed?
You have two primary strategies depending on whether your reaction can tolerate water or requires strictly anhydrous conditions.
Protocol 1: Ex-Situ Free-Basing and Extraction (Anhydrous Requirement)
Causality: By deprotonating the morpholinium ion with a strong aqueous base, you eliminate the ionic charge, yielding the neutral morpholine free base. Because morpholine is highly water-soluble, saturating the aqueous layer with inorganic salts ("salting out") forces the neutral amine to partition favorably into the organic phase ()[2][3][4].
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 equivalent of Morpholine HCl in a minimum volume of deionized water (e.g., 1 g in 5 mL H₂O).
Basification: Slowly add a 2M NaOH solution dropwise under continuous stirring until the aqueous solution reaches pH > 10. (Morpholine's pKa is ~8.3; pushing the pH past 10 ensures >98% is in the free base form).
Salting Out: Add solid NaCl to the aqueous phase until it is fully saturated.
Extraction: Transfer the mixture to a separatory funnel. Extract with 3 x 10 mL of your target non-polar solvent (e.g., DCM or toluene).
Drying: Collect the organic layers and dry over anhydrous Na₂SO₄ for 15 minutes to sequester residual water.
Concentration: Filter off the drying agent. If pure free base is needed, carefully concentrate under reduced pressure. (Caution: Morpholine is volatile, BP ~129 °C). Otherwise, use the dried organic solution directly in your synthesis.
Self-Validating System:
Validation 1 (pH Check): The aqueous layer must test at pH > 10 using universal indicator paper before extraction. If it is lower, the salt remains intact.
Validation 2 (Gravimetric Tracking): Weigh the final concentrated free base. A yield of <70% indicates incomplete extraction, meaning the aqueous layer was not sufficiently saturated with NaCl.
Workflow for Ex-Situ Free-Basing and Extraction of Morpholine.
Protocol 2: In-Situ Phase Transfer Catalysis (Water-Tolerant Requirement)
Causality: If pre-extraction is too tedious or volatile losses are a concern, Phase Transfer Catalysis (PTC) allows the reaction to occur in a biphasic (aqueous/organic) system. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), acts as a lipophilic shuttle. It forms a transient ion-pair with the reactive species, bringing it into the non-polar organic phase where the electrophile resides ()[5].
Step-by-Step Methodology:
System Setup: In a reaction flask, add the non-polar solvent (e.g., toluene) containing your electrophile (e.g., an alkyl halide).
Aqueous Preparation: In a separate vessel, dissolve Morpholine HCl (1.2 eq) and an inorganic base (e.g., K₂CO₃, 2.5 eq) in water.
Catalyst Addition: Add 5-10 mol% of a phase transfer catalyst (e.g., TBAB) to the organic phase.
Biphasic Reaction: Combine the aqueous and organic phases. Stir vigorously (> 800 rpm) to maximize the interfacial surface area.
Heating: Heat to the required reaction temperature (e.g., 60-80 °C) and monitor via TLC or HPLC.
Workup: Once complete, halt stirring, separate the phases, wash the organic layer with water to remove the PTC and inorganic salts, and dry over MgSO₄.
Self-Validating System:
Validation 1 (Stirring Efficacy): If the reaction stalls, visually inspect the emulsion. A poor emulsion equals insufficient interfacial area. Increase the stirring speed or adjust the vessel geometry.
Validation 2 (Control Reaction): Run a parallel micro-scale reaction without the PTC. If the non-PTC reaction fails but the PTC reaction succeeds, the catalytic cycle is validated. If both proceed equally, the reaction is occurring at the interface without the need for the catalyst ()[6].
Mechanism of Phase Transfer Catalysis for Morpholine Reactions.
Q: Can I just add a co-solvent to dissolve the HCl salt directly into my non-polar solvent?
Answer: Yes, but with strict chemical caveats. Adding a polar aprotic solvent (like DMF or DMSO) or a protic solvent (like Methanol) to your non-polar solvent will increase the overall polarity index and dielectric constant, potentially solubilizing the Morpholine HCl.
The Causality & Risk: Methanol can hydrogen-bond with the chloride ion, solvating the salt. However, if your electrophile is sensitive to nucleophilic attack by alcohols (e.g., acid chlorides), methanol will cause catastrophic side reactions. DMF and DMSO can complicate the workup because they are high-boiling and difficult to remove from non-polar solvents without extensive aqueous washing.
Self-Validating System:
If using a co-solvent, perform a TLC check of the starting electrophile in the solvent mixture without morpholine present. If the electrophile degrades over 2 hours, the co-solvent is chemically incompatible with your substrate.
References
PubChem. "Morpholine | C4H9NO | CID 8083." National Center for Biotechnology Information.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: CRYS-MORPH-3S-HCl
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open
Urgency: High (Intermediate Stability/Purity Critical)
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely working with Benzyl (3S)-morpholine-3-carboxylate hydrochloride , a critical chiral intermediate often used in peptide synthesis or medicinal chemistry scaffolds.
This molecule presents a classic "Amine-Ester Salt" challenge: it combines a polar, ionic head (morpholine HCl) with a lipophilic tail (benzyl ester). This duality often leads to the dreaded "oiling out" phenomenon rather than clean crystal formation.[1][2]
Physicochemical Dashboard
Property
Value / Characteristic
Implication for Crystallization
Structure
Chiral Morpholine Amino Acid Ester (HCl Salt)
High lattice energy potential, but prone to solvate formation.
Solubility
High in MeOH, EtOH, Water; Low in Et₂O, Hexanes
Solvent/Anti-Solvent is the primary crystallization strategy.
Stability
Ester is susceptible to hydrolysis
Avoid water in the solvent system; use anhydrous alcohols.
Hygroscopicity
Moderate to High
Handle rapid filtration; limit exposure to humid air.
Melting Point
Likely >150°C (Salt form)
If liquid forms <100°C, it is an oil/melt , not a true melt.
Core Protocol: The "Dual-Solvent Displacement" Method
Do not rely on cooling a single solvent (e.g., boiling ethanol) alone. Amine salts often have steep solubility curves that lead to supersaturation crashes (oiling out). The method below uses thermodynamic control.
Reagents Required
Solvent A (Good Solvent): Anhydrous Methanol (MeOH) or Ethanol (EtOH).
Solvent B (Anti-Solvent): Methyl tert-butyl ether (MTBE) or Diethyl Ether (Et₂O).
Note: MTBE is preferred over Et₂O due to a higher boiling point and lower flammability, allowing for safer heating.
Step-by-Step Workflow
Dissolution (Thermodynamic Check):
Place crude solid in a flask.
Add Solvent A dropwise with gentle heating (40–50°C).
Critical: Add only enough Solvent A to dissolve the solid plus 10% excess . A highly concentrated solution is required, but "syrup" consistency will trap impurities.
Clarification:
If particulates remain, filter hot through a 0.45 µm PTFE syringe filter.
Why? Dust acts as uncontrolled nucleation sites, leading to polymorph mixtures.
The "Cloud Point" Approach (The Art):
Maintain the solution at warm temperature (35–40°C).
Add Solvent B (Anti-Solvent) dropwise with vigorous stirring.
Stop immediately when a faint, persistent turbidity (cloudiness) is observed.
Add a few drops of Solvent A to turn the solution clear again.[2]
Nucleation & Growth:
Remove heat.[2] Wrap the flask in a towel (insulation) to ensure slow cooling to room temperature.
Optional but Recommended: Add a seed crystal of pure product if available.[3]
Let stand undisturbed for 4–12 hours.
Once at room temp, transfer to a fridge (4°C) for final yield maximization.
Isolation:
Filter under vacuum/nitrogen blanket.
Wash cake with cold Solvent B .
Dry in a vacuum oven at 40°C (monitor for ester loss/sublimation, though unlikely for salts).
Visualization: Process Logic & Troubleshooting
Workflow Diagram
Caption: Figure 1. Standard "Cloud Point" crystallization workflow for amine ester salts.
Troubleshooting Guide (The "Why" & "How")
Issue 1: The "Oiling Out" Phenomenon
Symptom: Instead of white needles, you see yellow/brown droplets at the bottom of the flask.
The Science: This is Liquid-Liquid Phase Separation (LLPS).[3] The metastable zone for the oil phase is being hit before the crystal nucleation zone. This often happens if the solution is too concentrated or cools too fast.
The Fix:
Re-heat the mixture until the oil redissolves (it usually will).
Add more Solvent A (Methanol) . You need to lower the saturation slightly to bypass the "oil gap."
Seed it. Add a tiny crystal of pure material at the cloud point. This provides a template for the lattice, bypassing the energy barrier that leads to oiling.
Trituration: If the oil hardens into a glass, decant the solvent, add fresh Et₂O, and scratch the glass vigorously with a spatula to induce crystallization.
Issue 2: Hydrolysis (Smell of Benzyl Alcohol)
Symptom: Loss of yield, acidic smell, melting point depression.
The Science: The benzyl ester bond is susceptible to acid-catalyzed hydrolysis, especially since your molecule is an acid salt (HCl). Moisture is the enemy here.
The Fix:
Ensure Methanol/Ethanol is anhydrous .
Do not use aqueous HCl for salt formation; use 4M HCl in Dioxane or generate HCl gas in situ.
Store the final salt in a desiccator.
Issue 3: Low Enantiomeric Excess (ee)
Symptom: Optical rotation is lower than literature value.
The Science: While the (3S) center is relatively robust, racemization can occur if the solution is heated excessively in the presence of base or strong acid for long periods.
The Fix:
Recrystallization for Optical Purity: If the racemate forms a different crystal lattice than the pure enantiomer (conglomerate vs. racemate compound), repeated crystallization can upgrade ee.
Use Isopropanol (IPA) as the solvent. Slower crystallization from IPA often yields higher optical purity than rapid precipitation from MeOH/Ether.
FAQ: Expert Insights
Q: Can I use Ethyl Acetate as the anti-solvent?A: Proceed with caution. While Ethyl Acetate is a common anti-solvent, amine salts can sometimes be too soluble in it, or it may hold onto impurities. MTBE or Et₂O provides a sharper solubility difference (high solubility in MeOH -> near zero in Ether), driving better yields.
Q: My solid is sticky even after drying. Why?A: This indicates trapped solvent or excess HCl.
Protocol: Grind the solid into a fine powder and dry in a vacuum oven (40°C) over P₂O₅ or KOH pellets (to absorb acid vapors) for 24 hours.
Q: How do I verify if I have the Salt or the Free Base?A:
Solubility Test: The HCl salt is water-soluble; the free base benzyl ester is likely not (or poorly) water-soluble.
Silver Nitrate Test: Dissolve a small amount in water/nitric acid and add AgNO₃. A heavy white precipitate (AgCl) confirms the presence of the chloride counterion.
References
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Sigma-Aldrich. (n.d.). Benzyl (3S)-morpholine-3-carboxylate Properties. (Used for physical property verification).
Mettler Toledo. (n.d.). Oiling Out in Crystallization - Troubleshooting Guide.
Technical Support Center: Stability of Benzyl (3S)-Morpholine-3-Carboxylate in Aqueous Solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical stability challenges associated with benzyl (3S)-morpholine-3-carboxylate.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical stability challenges associated with benzyl (3S)-morpholine-3-carboxylate.
Benzyl (3S)-morpholine-3-carboxylate is a cyclic
-amino acid ester. While highly valuable as a chiral building block in drug development, it is notoriously unstable in its free base form. This guide explores the mechanistic causality behind its degradation and provides field-proven, self-validating protocols to ensure experimental success.
Part 1: The Science of Instability (Mechanistic Overview)
To successfully work with benzyl (3S)-morpholine-3-carboxylate, one must understand its dual reactivity. In aqueous solutions, the stability of this compound is entirely dictated by the protonation state of its secondary amine (position 4 on the morpholine ring).
When maintained at an acidic pH, the amine is protonated (ammonium salt), rendering it non-nucleophilic and stable. However, when the pH is raised above 7.0 to generate the free base, the molecule rapidly undergoes two competing degradation pathways:
Intermolecular Aminolysis (Diketopiperazine Formation): The free secondary amine of one molecule acts as a potent nucleophile, attacking the benzyl ester carbonyl of a second molecule. Because morpholine is a cyclic amino acid (structurally analogous to proline), it readily adopts a cis-amide conformation that geometrically favors the rapid formation of a tricyclic 2,5-diketopiperazine (DKP) dimer[1]. This self-condensation occurs even at room temperature and is accelerated in aqueous environments[2].
Base-Catalyzed Saponification: The hydroxide ions in the basic aqueous solution directly attack the benzyl ester, hydrolyzing it into (3S)-morpholine-3-carboxylic acid and benzyl alcohol.
Because of these highly favorable degradation pathways, amino acid esters must be stored as mineral acid salts (e.g., hydrochloride) and carefully extracted only immediately prior to use[3].
Degradation pathways of benzyl (3S)-morpholine-3-carboxylate in aqueous solutions.
Part 2: Troubleshooting Guides & FAQs
Q1: I neutralized my aqueous stock of the HCl salt to pH 9 to extract the free base, but my yield was less than 20%. A white precipitate formed in the aqueous layer. What happened?A: You overshot the pH and allowed the aqueous layer to warm up. The white precipitate is the diketopiperazine (DKP) dimer. At pH 9, the morpholine nitrogen is fully deprotonated. In an aqueous environment at room temperature, the free base rapidly self-condenses. To prevent this, neutralization must be performed strictly between pH 7.0–8.0 at 0–4 °C, in the presence of an organic solvent to immediately partition the free base away from itself[3].
Q2: How should I store benzyl (3S)-morpholine-3-carboxylate if I need it in an aqueous format for a biological assay?A: Never store it as a free base. Prepare the stock solution using the hydrochloride salt in a slightly acidic buffer (pH 3.0–4.5) and store it at 4 °C or freeze it at -20 °C. At this pH, the amine is fully protonated, completely blocking the DKP formation pathway.
Q3: Can I use heat to dissolve the compound faster in water?A: No. Heating the aqueous solution, even if slightly acidic, will exponentially increase the rate of ester hydrolysis (saponification). Always dissolve the compound at room temperature or lower, using gentle vortexing or sonication if necessary.
Part 3: Quantitative Stability Data
To assist in your experimental planning, the following table summarizes the stability profile of the compound under various aqueous conditions.
pH Range
Temperature
Predominant Molecular Form
Primary Degradation Pathway
Estimated Half-Life ()
< 4.0
4 °C
Protonated (Ammonium Salt)
None (Stable)
> 6 Months
< 4.0
25 °C
Protonated (Ammonium Salt)
Acid-catalyzed Hydrolysis
~ 3-4 Weeks
7.0 - 8.0
0 - 4 °C
Free Base (Transient)
DKP Formation & Hydrolysis
~ 2 - 4 Hours
> 8.5
25 °C
Free Base (Highly Reactive)
Rapid DKP Formation
< 15 Minutes
Part 4: Experimental Protocol: Safe Free-Basing & Biphasic Extraction
To utilize benzyl (3S)-morpholine-3-carboxylate in downstream coupling reactions, you must generate the free base without triggering DKP formation. This self-validating protocol utilizes a biphasic system to immediately sequester the reactive free base into an organic layer.
Materials Required:
Benzyl (3S)-morpholine-3-carboxylate HCl salt
Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (Pre-chilled to 4 °C)
1M Sodium Bicarbonate (
) solution (Pre-chilled to 4 °C)
Brine (Saturated NaCl)
Anhydrous Sodium Sulfate (
)
Step-by-Step Methodology:
Initial Dissolution (Validation Check: Clear Solution): Dissolve the HCl salt of the compound in a minimal amount of ice-cold deionized water (0–4 °C).
Biphasic Setup: Add an equal volume of ice-cold EtOAc to the aqueous solution. Causality: The organic layer acts as a physical sink. As soon as the free base is generated, it will partition into the EtOAc, diluting it and preventing the intermolecular collisions required for DKP formation.
Controlled Neutralization (Validation Check: pH 7.5–8.0): While stirring vigorously on an ice bath, add the cold 1M
dropwise. Monitor the aqueous layer with pH paper. Stop immediately when the pH reaches 7.5 to 8.0. Do not use strong bases like NaOH.
Phase Separation: Transfer the biphasic mixture to a chilled separatory funnel. Immediately separate the organic layer. Extract the aqueous layer one more time with fresh, cold EtOAc.
Drying and Concentration: Combine the organic layers, wash with ice-cold brine, and dry over anhydrous
. Filter and concentrate under reduced pressure (rotary evaporator water bath must not exceed 25 °C).
Immediate Utilization: The resulting free base oil must be used immediately in your downstream coupling reaction. Do not store the free base.
Biphasic extraction workflow to safely isolate the free base without DKP formation.
References
Wang, J., et al. (2022). "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide." ACS Omega, 7(50), 46809-46824. Available at:[Link]
Bieber, T. I. (1952). "On the Mechanism of Protein Synthesis." Proceedings of the Iowa Academy of Science, 59(1), 152-158. Available at:[Link]
European Patent Office. (2001). "Method for extracting amino acid ester." Patent EP0474096B2 / US5374765A.
overcoming steric hindrance in (3S)-morpholine-3-carboxylate substitution
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when funct...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when functionalizing (3S)-morpholine-3-carboxylate and its derivatives.
The morpholine ring is a privileged scaffold in drug discovery, but the adjacent relationship between the N4 secondary amine and the C3 carboxylate creates profound steric hindrance. This proximity restricts the trajectory of incoming nucleophiles or electrophiles and often leads to sluggish reaction rates, incomplete conversions, or epimerization at the C3 chiral center.
Below, you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to overcome these challenges.
Workflow Visualization: Substitution Strategy
Decision matrix for overcoming steric hindrance in morpholine-3-carboxylate derivatization.
Q1: My direct N-alkylation of (3S)-morpholine-3-carboxylate using alkyl halides yields less than 20% product, with mostly recovered starting material. How can I drive this to completion?Causality & Solution: The C3 carboxylate group creates a significant steric umbrella over the N4 lone pair, blocking the optimal Bürgi-Dunitz approach angle for standard
displacement. Furthermore, if the carboxylate is unprotected (free acid), it forms a zwitterion that drastically reduces the nucleophilicity of the amine.
Recommendation: Abandon direct alkylation in favor of reductive amination using an aldehyde and sodium triacetoxyborohydride (STAB). Reductive amination proceeds via an iminium ion intermediate, which is planar ( hybridized) and temporarily relieves the steric clash at the N4 position before being reduced to the alkylated product[1]. If direct alkylation is absolutely required, use highly reactive electrophiles (e.g., triflates) in the presence of a non-nucleophilic base like -Diisopropylethylamine (DIPEA) to prevent base-induced degradation.
Q2: When attempting N-sulfonylation or N-acylation with bulky reagents (e.g., TsCl or Fmoc-Cl), the reaction stalls. Adding more triethylamine (TEA) doesn't help. Why?Causality & Solution: TEA is often too bulky to effectively deprotonate the highly shielded N4 proton during the transition state. Additionally, the reaction requires nucleophilic catalysis, not just general base catalysis.
Recommendation: Switch your base to pyridine or use a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 to 0.2 equivalents) alongside DIPEA. DMAP forms a highly reactive, less sterically hindered acylpyridinium intermediate that easily transfers the acyl/sulfonyl group to the hindered morpholine nitrogen[2].
Q3: I am trying to couple N-Boc-(3S)-morpholine-3-carboxylic acid with a primary amine, but standard EDC/HOBt coupling gives terrible yields. What is going wrong?Causality & Solution: (3S)-morpholine-3-carboxylic acid is a cyclic, unnatural
-amino acid analog (an oxaproline derivative). The bulky N-Boc protecting group at N4 severely restricts access to the C3 carbonyl carbon. Standard HOBt active esters are simply not reactive enough to overcome this steric barrier, often leading to competing pathways like unreactive -acylurea formation[3].
Recommendation: Upgrade your coupling reagent to a uronium salt based on HOAt, such as HATU or COMU . The nitrogen atom at the 7-position of the HOAt leaving group provides a critical "neighboring group effect." It acts as an internal hydrogen-bond acceptor, anchoring the incoming amine and guiding it directly into the sterically hindered carbonyl carbon, effectively bypassing the steric shield.
Q4: I achieved the coupling, but NMR shows significant epimerization at the C3 chiral center. How do I maintain the (3S) stereochemistry?Causality & Solution: Sterically hindered couplings require longer reaction times, which exposes the activated ester to base-catalyzed enolization (oxazolone formation). If you are using an excess of a strong, unhindered base, you will strip the
-proton.
Recommendation: Strictly limit your base to 2.0 equivalents of a highly hindered base like 2,4,6-trimethylpyridine (collidine) or DIPEA. Never use TEA for hindered peptide couplings, as its lower steric profile allows it to act as a general base for -deprotonation. Keep the reaction temperature strictly at or below during the activation phase.
Quantitative Data: Coupling Reagent Efficacy for Hindered Morpholines
The following table synthesizes expected outcomes when coupling N-protected (3S)-morpholine-3-carboxylic acid with a sterically hindered primary amine (e.g., tert-butylamine) under standardized conditions (1.2 eq reagent, 2.0 eq DIPEA, DMF, 25°C, 12h).
Coupling Reagent
Active Ester Intermediate
Average Yield (%)
C3 Epimerization (%)
Primary Limitation
EDC / HOBt
OBt
< 25%
5 - 10%
Insufficient reactivity; -acylurea formation.
DIC / Oxyma
Oxyma
65 - 75%
< 2%
Moderate reaction rate; requires 24h+ for completion.
HATU
OAt
85 - 95%
< 1%
High cost; requires strict stoichiometric control.
COMU
Oxyma-uronium
80 - 90%
< 1%
Byproducts can complicate aqueous workup.
Mechanistic Pathway Visualization
Mechanistic sequence of HATU-mediated amidation minimizing C3 epimerization.
Purpose: To install an alkyl group at the sterically hindered N4 position without over-alkylation.
Preparation: Dissolve (3S)-morpholine-3-carboxylate methyl ester (1.0 mmol) and the target aldehyde (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).
Imine Formation: Add glacial acetic acid (0.1 mL) to adjust the pH to ~5. Stir at room temperature for 2 hours.
Validation Checkpoint 1: Sample 10
L, dilute in MeCN, and run LCMS. You should observe the mass of the iminium intermediate and the disappearance of the starting morpholine peak. Do not proceed until conversion is >90%.
Reduction: Cool the flask to
. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in three equal portions over 15 minutes.
Completion: Allow the reaction to warm to room temperature and stir for 12 hours.
Validation Checkpoint 2: Quench a 10
L aliquot in saturated and check by TLC (Ninhydrin stain). The secondary amine starting material (red/purple stain) should be completely absent.
Workup: Quench with saturated aqueous
(10 mL), extract with Dichloromethane ( mL), dry over , and concentrate in vacuo.
Protocol B: C3-Amidation using HATU (Overcoming C3 Steric Shielding)
Purpose: To couple a sterically hindered N-protected morpholine-3-carboxylic acid with an amine while preventing C3 epimerization.
Activation Phase: In an oven-dried flask under argon, dissolve N-Boc-(3S)-morpholine-3-carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (4.0 mL). Cool the mixture to
using an ice bath.
Base Addition: Dropwise, add anhydrous DIPEA (2.0 mmol). Stir at
for exactly 10 minutes to form the active OAt ester.
Validation Checkpoint 1: The solution will turn a distinct pale yellow, indicating the formation of the active HOAt ester complex.
Coupling Phase: Add the target primary amine (1.2 mmol) dropwise. Maintain the temperature at
for 1 hour, then allow it to slowly warm to room temperature over 4 hours.
Validation Checkpoint 2: Monitor via LCMS. The mass of the active ester should transition cleanly to the product mass. If the mass of the
-acylurea byproduct is detected, your reaction temperature was too high during activation.
Workup: Dilute with Ethyl Acetate (20 mL). Wash sequentially with 5% aqueous Citric Acid (
mL) to remove unreacted amine, saturated ( mL) to remove HOAt, and brine (10 mL). Dry over and concentrate.
References
Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Regioselective O-Sulfonylation of N,N-bis(2-Hydroxyalkyl)-tosylamides as a Synthetic Key-Step to Enantiopure Morpholines
Source: AIR Unimi (University of Milan Repository)
URL:[Link]
Peptidomimetic small-molecule inhibitors of 3CLPro activity and Spike-ACE2 interaction
Source: ChemRxiv
URL:[Link]
A Straightforward Synthesis of Enantiopure 2,6-Disubstituted Morpholines by a Regioselective O-Protection/Activation Protocol
Source: ResearchGate
URL:[Link]
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of Benzyl (3S)-morpholine-3-carboxylate Hydrochloride
Introduction Benzyl (3S)-morpholine-3-carboxylate hydrochloride is a chiral heterocyclic compound frequently utilized as a building block in medicinal chemistry and drug development. Its rigid morpholine scaffold, combin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Benzyl (3S)-morpholine-3-carboxylate hydrochloride is a chiral heterocyclic compound frequently utilized as a building block in medicinal chemistry and drug development. Its rigid morpholine scaffold, combined with the stereocenter at the C3 position, makes it a valuable synthon for creating complex molecules with specific three-dimensional orientations. Accurate structural confirmation is paramount, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical tool for this purpose.
This guide provides an in-depth analysis of the expected ¹H NMR spectrum of benzyl (3S)-morpholine-3-carboxylate hydrochloride. Rather than merely presenting a finished spectrum, we will dissect the molecule fragment by fragment, predicting the chemical shifts (δ), multiplicities, and coupling constants (J) based on fundamental principles and comparative data from related structures. This approach offers a framework for researchers to confidently interpret their own experimental data. We will compare the spectral features of the hydrochloride salt with its corresponding free base, highlighting the key differences that confirm protonation.
Molecular Structure and Proton Environment
To interpret the spectrum, we must first understand the distinct proton environments within the molecule. The structure is composed of three key regions: the benzyl ester group, the chiral morpholine ring, and the ammonium center resulting from the hydrochloride salt formation.
Caption: Chemical structure of Benzyl (3S)-morpholine-3-carboxylate Hydrochloride with key proton groups labeled.
Predicted ¹H NMR Spectrum: A Fragment-Based Analysis
The expected ¹H NMR spectrum is a composite of signals from each molecular fragment. The electron-withdrawing nature of the ester group, the electronegativity of the oxygen and nitrogen atoms, and critically, the positive charge on the protonated nitrogen, all influence the chemical shifts.
The Benzyl Ester Group
Aromatic Protons (H-Ar): The five protons on the phenyl ring are expected to appear as a multiplet in the aromatic region, typically around δ 7.30-7.45 ppm . Due to free rotation, these protons often overlap, resulting in a complex, pseudo-singlet or narrow multiplet in many common NMR solvents.[1][2]
Benzylic Protons (H-8): The two protons of the methylene bridge (-CH₂-) between the phenyl ring and the ester oxygen are diastereotopic due to the adjacent chiral center (C3). However, their separation might not always be resolved. They are significantly deshielded by the adjacent oxygen and the phenyl ring's magnetic anisotropy, and are expected to appear as a singlet or a pair of doublets (an AB quartet) around δ 5.10-5.30 ppm .[1][2][3]
The Morpholine Ring
The morpholine ring adopts a stable chair conformation.[4][5] The presence of the hydrochloride salt means the nitrogen atom is protonated, bearing a positive charge that strongly deshields adjacent protons (H-2 and H-6).
Methine Proton (H-3): This proton is attached to the chiral center and is alpha to both the ester carbonyl and the protonated nitrogen. It is expected to be a multiplet (dd or ddd) around δ 4.50-4.70 ppm .
Protons at C2 (H-2eq, H-2ax): These protons are adjacent to the protonated nitrogen. The positive charge causes a significant downfield shift. They are diastereotopic and will appear as distinct multiplets. We predict them to be in the δ 3.80-4.20 ppm range.
Protons at C6 (H-6eq, H-6ax): These protons are adjacent to the ring oxygen and beta to the protonated nitrogen. They will be deshielded by both, appearing as two distinct multiplets likely in the δ 3.90-4.30 ppm region.
Protons at C5 (H-5eq, H-5ax): These protons are adjacent to the protonated nitrogen and are expected to be significantly deshielded. They will appear as two distinct multiplets in the δ 3.20-3.60 ppm range.
The Ammonium Proton (N-H)
The proton on the positively charged nitrogen gives rise to a signal that is often broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange with trace amounts of water.[6] In a non-protic solvent like DMSO-d₆, this proton is observable and expected to appear significantly downfield, potentially in the δ 8.5-10.0 ppm range.[7] A key confirmatory experiment is to add a drop of deuterium oxide (D₂O) to the NMR tube; the N-H proton will exchange with deuterium, causing its signal to disappear from the spectrum.[6][8]
Comparison Guide: Hydrochloride Salt vs. Free Base
The most significant utility of NMR in this context is its ability to unequivocally confirm the salt form of the amine. A comparison of the spectra for the hydrochloride salt and its corresponding free base (benzyl (3S)-morpholine-3-carboxylate) would reveal critical differences driven by the protonation of the morpholine nitrogen.
Proton Group
Predicted δ (ppm) - Hydrochloride Salt
Predicted δ (ppm) - Free Base
Rationale for Difference
H-Ar
~ 7.30-7.45
~ 7.30-7.45
Minimal change; distant from the protonation site.
H-8 (Benzylic CH₂)
~ 5.10-5.30
~ 5.10-5.30
Minimal change; distant from the protonation site.
H-3 (Methine)
~ 4.50-4.70
~ 4.00-4.20
Downfield shift due to the inductive effect of the adjacent N⁺H₂ group.
H-2 & H-5 (N-CH₂)
~ 3.20-4.20
~ 2.80-3.20
Significant downfield shift due to the strong deshielding from the adjacent N⁺H₂ group.[8]
H-6 (O-CH₂)
~ 3.90-4.30
~ 3.70-3.90
Moderate downfield shift due to the beta-position relative to the N⁺H₂ group.
N-H Proton
~ 8.5-10.0 (Broad)
Absent
The signal is present only in the protonated salt form.[8]
Experimental Workflow and Protocols
Trustworthy data originates from meticulous experimental practice. The following protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum for this compound.
Workflow for ¹H NMR Spectrum Analysis
Caption: A standardized workflow for the acquisition and analysis of the ¹H NMR spectrum.
Step-by-Step Protocol for Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of benzyl (3S)-morpholine-3-carboxylate hydrochloride.
Solvent Selection: Choose a suitable deuterated solvent. For observing exchangeable protons like N-H, DMSO-d₆ is an excellent choice.[8] Deuterated chloroform (CDCl₃) can also be used, but the N-H peak may be broader or less distinct.
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.
Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A clear, particulate-free solution is required.
Spectrometer Insertion: Carefully insert the NMR tube into the spectrometer spinner and place it in the NMR probe.
This self-validating protocol ensures that the resulting spectrum is a true representation of the sample, free from artifacts related to poor preparation.
Conclusion
The ¹H NMR spectrum of benzyl (3S)-morpholine-3-carboxylate hydrochloride provides a rich fingerprint for its structural verification. A systematic analysis, grounded in the principles of chemical shifts and spin-spin coupling, allows for the unambiguous assignment of all protons. The key identifiers for this specific molecule are the downfield signals of the morpholine protons adjacent to the protonated nitrogen (H-2, H-5), the characteristic signals of the benzyl ester group, and the presence of a broad, exchangeable N-H proton signal. By comparing the experimental spectrum against the predictions outlined in this guide and noting the stark differences from its free-base counterpart, researchers can achieve a high degree of confidence in their material's identity and purity.
References
Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. Science and Education Publishing. [Link]
A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications. [Link]
Quantitative analysis of short chain fatty acid benzyl ester mixtures by proton nuclear magnetic resonance spectroscopy. Morressier. [Link]
¹H NMR spectra of fatty acid benzyl esters. ResearchGate. [Link]
1H and 13C NMR Spectra of N-substituted Morpholines. PubMed. [Link]
Supporting Information - Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Max Planck Institute of Colloids and Interfaces. [Link]
Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]
a. 1 H NMR spectrum of thiomorpholine derivative. The signal due to the... ResearchGate. [Link]
Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. [Link]
Can the salt form of my organic compound be determined using NMR?. ResearchGate. [Link]
1H NMR Chemical Shifts. University of Calgary. [Link]
Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) Chloride. The Royal Society of Chemistry. [Link]
1H-NMR of Cyclopropylamine HCl salt. Reddit. [Link]
Spectroscopy of Amines. Chemistry LibreTexts. [Link]
Supplementary Information. The Royal Society of Chemistry. [Link]
Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C–H Bond Activation. The Royal Society of Chemistry. [Link]
A Senior Application Scientist's Guide to Chiral HPLC Method Development for Morpholine-3-Carboxylate Enantiomers
In the landscape of contemporary drug discovery and development, the stereochemical identity of a molecule is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitat...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of contemporary drug discovery and development, the stereochemical identity of a molecule is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of morpholine-3-carboxylate, a crucial chiral building block in the synthesis of various pharmaceutical agents. As your partner in chromatography, this document is structured to not only present established methods for analogous compounds but to empower you, the researcher, to develop a robust and reliable chiral separation method for your specific morpholine-3-carboxylate derivative.
The Significance of Chiral Purity for Morpholine-3-Carboxylates
Morpholine-3-carboxylate and its derivatives are key intermediates in the synthesis of a range of biologically active molecules. The specific stereochemistry at the C3 position of the morpholine ring often dictates the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the ability to resolve and quantify the enantiomers of these precursors is a critical step in ensuring the quality and safety of the drug substance.
A Comparative Overview of Chiral Stationary Phases
The cornerstone of any successful chiral separation is the selection of the appropriate chiral stationary phase (CSP). For a molecule like morpholine-3-carboxylate, which can be considered a cyclic amino acid derivative, several classes of CSPs have demonstrated high efficacy. The choice of the CSP is dictated by the analyte's structure and the desired mode of chromatography.
Polysaccharide-Based CSPs
Coated and immobilized polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the workhorses of chiral chromatography.[1] They offer broad selectivity and can be used in normal-phase, reversed-phase, and polar organic modes. The chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[1]
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, bonded to silica, form another powerful class of CSPs.[2] These are particularly well-suited for the separation of underivatized amino acids and other polar compounds, making them a strong candidate for morpholine-3-carboxylate.[2] Their multimodal nature allows for operation in reversed-phase, normal-phase, and polar organic modes.[3]
Pirkle-Type (Brush-Type) CSPs
Pirkle-type CSPs rely on π-π interactions, hydrogen bonding, and dipole stacking for chiral recognition.[1] While highly effective for a range of compounds, they may require derivatization of the analyte to introduce the necessary functional groups for interaction. For morpholine-3-carboxylate, especially if N-protected, these CSPs can offer a viable separation strategy.
Comparison of Starting Conditions for Chiral Method Development
The following table summarizes recommended starting conditions for the chiral separation of compounds structurally related to morpholine-3-carboxylate. This data should be used as a foundation for your method development.
Chiral Stationary Phase (CSP)
Typical Mobile Phase
Flow Rate (mL/min)
Detection
Target Analogue & Comments
Polysaccharide-Based
Chiralpak® AD-H
n-Hexane/Ethanol (90:10, v/v) + 0.1% TFA
1.0
UV at 220 nm
For N-protected morpholine-3-carboxylates. The acidic modifier is crucial for good peak shape.
Chiralcel® OD-H
n-Hexane/Isopropanol (80:20, v/v)
1.0
UV at 220 nm
A good starting point for many chiral acids and their derivatives.[4]
Reversed-phase with an ion-pairing agent can enhance resolution for zwitterionic compounds.
Pirkle-Type
Whelk-O® 1
n-Hexane/Isopropanol (90:10, v/v)
1.0
UV at 254 nm
Effective for a wide range of underivatized enantiomers, including carboxylic acids.[6]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to serve as a starting point for your method development.
Protocol 1: Screening with a Polysaccharide-Based CSP (Normal Phase)
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase: n-Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Injection Volume: 10 µL
Detection: UV at 220 nm
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Rationale: This is a classic starting point for many chiral separations on polysaccharide columns. The alcohol modifier and acidic additive are key to achieving good peak shape and resolution.
Protocol 2: Screening with a Macrocyclic Glycopeptide-Based CSP (Reversed Phase)
Column: Chirobiotic™ T (250 x 4.6 mm, 5 µm)
Mobile Phase: Methanol/Water/Formic Acid (70:30:0.02, v/v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Injection Volume: 10 µL
Detection: UV at 210 nm
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Rationale: This reversed-phase method is well-suited for the polar nature of morpholine-3-carboxylate, especially in its underivatized form. The small amount of acid helps to suppress the ionization of the carboxyl group and improve peak shape.[2]
Visualizing the Method Development Workflow
A systematic approach is crucial for efficient chiral method development. The following diagram illustrates a typical workflow.
Caption: A typical workflow for chiral HPLC method development.
Logical Relationships in Chiral Separation
The interplay between the analyte, CSP, and mobile phase is key to achieving a successful separation.
Validation of Purity for Benzyl (3S)-Morpholine-3-Carboxylate: A Comparative Technical Guide
Executive Summary Benzyl (3S)-morpholine-3-carboxylate is a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates. Its purity is paramount, as impurities (such as the hydroly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Benzyl (3S)-morpholine-3-carboxylate is a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates. Its purity is paramount, as impurities (such as the hydrolyzed free acid, benzyl alcohol, or enantiomers) can propagate through subsequent synthetic steps, leading to complex purification challenges later.[1]
This guide objectively compares Thin Layer Chromatography (TLC) —an accessible, high-throughput rapid screening method—against the industry "Gold Standards" (HPLC and qNMR). While TLC lacks the quantitative resolution of HPLC, this guide demonstrates how a multi-modal visualization TLC protocol can serve as a robust, self-validating system for routine purity checks, offering a cost-effective alternative for in-process monitoring.[1]
The Molecule & The Challenge
To validate purity, one must understand the physicochemical behavior of the analyte and its likely impurities.
Standard UV-TLC often fails to detect non-chromophoric impurities (like simple amine degradation products) or distinguish between the product and co-eluting isomers. This guide presents an optimized protocol to bridge that gap.
Methodology: Optimized TLC Protocol
This protocol uses a Dual-Mode Visualization strategy to ensure "Scientific Integrity." Reliance on UV alone is insufficient for this molecule.
Stationary & Mobile Phase[2][3][4]
Stationary Phase: Silica Gel 60
(Aluminum or Glass backed).
Mobile Phase Optimization:
Challenge: The secondary amine interacts strongly with acidic silanol groups on silica, causing "streaking" or peak tailing.
Crucial Scientific Note: Standard Silica TLC cannot validate the (3S) configuration. It separates based on polarity, not 3D spatial arrangement.[1] The (3R) enantiomer will have an identical
value.
Solution: To validate optical purity (ee%), you must use Chiral HPLC (e.g., Chiralpak IA/IB columns) or Chiral TLC plates (impregnated with Cu(II) and chiral ligands), though the latter is rare and expensive.[1]
Experimental Data (Representative)
The following data summarizes the expected migration behavior (
values) using the recommended mobile phase (DCM:MeOH:NH4OH 90:9:1 ).
Compound
Value
UV (254nm)
Ninhydrin
Interpretation
Benzyl (3S)-morpholine-3-carboxylate
0.45
Strong
Purple
Target Product
Benzyl Alcohol (Impurity)
0.85
Strong
Negative
Hydrolysis Byproduct
Morpholine-3-carboxylic acid
0.05
Weak/None
Purple
Hydrolysis Byproduct (Polar)
Dicyclohexylurea (DCU)*
0.90
Weak
Negative
Coupling Reagent (if synthesized)
*Note: DCU is a common impurity if DCC coupling was used to form the ester.
References
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for TLC visualization of amino acids and esters).
Sherma, J., & Fried, B. (2003).[1] Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker. (Source for mobile phase optimization for basic amines).
Bhushan, R., & Martens, J. (1997).[1] "Amino Acids and Their Derivatives." In Handbook of Thin-Layer Chromatography. (Specific protocols for amino acid ester separation).
Sigma-Aldrich. (n.d.). TLC Stains and Visualization Reagents. (Reference for Ninhydrin and Iodine mechanism).
Reich, E., & Schibli, A. (2007).[1] High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Validation concepts for TLC).
Spectroscopic Showdown: Unambiguous Characterization of Benzyl (3S)-Morpholine-3-Carboxylate
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis In the landscape of modern medicinal chemistry, the morpholine scaffold is a privileged structure, prized for its favorable physicochemical prop...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
In the landscape of modern medicinal chemistry, the morpholine scaffold is a privileged structure, prized for its favorable physicochemical properties and its prevalence in a multitude of biologically active compounds. The precise characterization of morpholine derivatives is therefore of paramount importance. This guide provides an in-depth spectroscopic comparison of benzyl (3S)-morpholine-3-carboxylate with two structurally related and synthetically relevant alternatives: N-Boc-(S)-morpholine-3-carboxylic acid and methyl (S)-morpholine-3-carboxylate. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key spectral features that enable the unambiguous identification of each molecule.
The Contestants: A Rationale for Comparison
The selection of these three molecules for comparison is based on their synthetic accessibility and the subtle yet significant differences in their chemical structures. Benzyl (3S)-morpholine-3-carboxylate serves as our primary molecule of interest. The alternatives, N-Boc-(S)-morpholine-3-carboxylic acid and methyl (S)-morpholine-3-carboxylate, represent common synthetic precursors or alternative esterification products, making their differentiation crucial for reaction monitoring and quality control.
At a Glance: Key Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for benzyl (3S)-morpholine-3-carboxylate and its comparators. This data is a synthesis of experimentally reported values for closely related structures and predictions based on established spectroscopic principles.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Compound
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Benzyl (3S)-morpholine-3-carboxylate
H-3
~4.0-4.2
dd
H-2ax, H-6ax
~3.8-4.0
m
H-2eq, H-6eq
~3.5-3.7
m
H-5ax, H-5eq
~2.8-3.0
m
NH
~2.0-3.0 (broad)
br s
-CH₂-Ph
~5.2
s
Ar-H
~7.3-7.4
m
N-Boc-(S)-morpholine-3-carboxylic acid
H-3
~4.3-4.5 (rotamers)
m
H-2, H-6
~3.6-4.1 (rotamers)
m
H-5
~3.2-3.8 (rotamers)
m
COOH
~10-12 (broad)
br s
-C(CH₃)₃
~1.45
s
Methyl (S)-morpholine-3-carboxylate
H-3
~3.9-4.1
dd
H-2ax, H-6ax
~3.8-4.0
m
H-2eq, H-6eq
~3.5-3.7
m
H-5ax, H-5eq
~2.8-3.0
m
NH
~2.0-3.0 (broad)
br s
-OCH₃
~3.75
s
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
To better understand the spectroscopic data, it is helpful to visualize the molecular structures of the three compounds.
Caption: Molecular formulas of the compared compounds.
Deep Dive into the Spectroscopic Signatures
¹H NMR Spectroscopy: The Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For benzyl (3S)-morpholine-3-carboxylate, the most telling signals are the singlet for the benzylic methylene protons (-CH₂-Ph) around 5.2 ppm and the multiplet for the aromatic protons between 7.3 and 7.4 ppm.[1][2][3][4][5] These signals are completely absent in the spectra of the other two compounds.
In contrast, N-Boc-(S)-morpholine-3-carboxylic acid is readily identified by the prominent singlet for the nine tert-butyl protons at approximately 1.45 ppm and the very broad signal for the carboxylic acid proton, typically found far downfield between 10 and 12 ppm.[6] The presence of the Boc protecting group often leads to the observation of rotamers, resulting in broadened or multiple signals for the morpholine ring protons.
Methyl (S)-morpholine-3-carboxylate is distinguished by a sharp singlet for the methyl ester protons (-OCH₃) at around 3.75 ppm.[7] The rest of the morpholine ring proton signals are similar to those of the benzyl ester, but the absence of the benzyl group signals makes its identification straightforward.
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For benzyl (3S)-morpholine-3-carboxylate, the key diagnostic peaks are those of the benzyl group: the methylene carbon at roughly 67-69 ppm and the aromatic carbons in the 128-137 ppm range.[8][9][10]
N-Boc-(S)-morpholine-3-carboxylic acid displays two distinct carbonyl signals: one for the urethane carbonyl of the Boc group around 155-157 ppm and another for the carboxylic acid carbonyl between 175 and 177 ppm.[11] The quaternary carbon of the tert-butyl group at 80-82 ppm and the methyl carbons at approximately 28 ppm are also unique to this molecule.[12]
The spectrum of methyl (S)-morpholine-3-carboxylate is characterized by the methyl ester carbon signal at 52-54 ppm.[13] The carbonyl carbon of the ester appears in a similar region to that of the benzyl ester (172-174 ppm).
Infrared Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy probes the vibrational modes of functional groups. The C=O stretching frequency of the ester in benzyl (3S)-morpholine-3-carboxylate is expected around 1730-1750 cm⁻¹.[14][15][16] The spectrum will also show characteristic C-H stretching bands for the aromatic and aliphatic portions, and a C-O-C stretch for the morpholine ether linkage around 1100-1150 cm⁻¹.[14][15][16]
N-Boc-(S)-morpholine-3-carboxylic acid will exhibit a very broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹.[17][18] It will also have two distinct C=O stretching bands: one for the carboxylic acid (1700-1720 cm⁻¹) and another for the urethane of the Boc group (1680-1700 cm⁻¹).
Methyl (S)-morpholine-3-carboxylate will have an ester C=O stretch in a similar region to the benzyl ester (1735-1755 cm⁻¹). The key differentiating feature from the benzyl ester in the IR spectrum would be the absence of aromatic C-H and C=C stretching bands.
Mass Spectrometry: The Molecular Weight and Fragmentation
Electrospray ionization mass spectrometry (ESI-MS) provides the molecular weight of the compound. The [M+H]⁺ ions for benzyl (3S)-morpholine-3-carboxylate, N-Boc-(S)-morpholine-3-carboxylic acid, and methyl (S)-morpholine-3-carboxylate will appear at m/z 222.11, 232.12, and 146.08, respectively, allowing for clear differentiation.
Fragmentation patterns can also be informative. For benzyl (3S)-morpholine-3-carboxylate, a common fragmentation pathway would be the loss of the benzyl group, leading to a prominent fragment ion.[19][20] Morpholine derivatives often show characteristic fragmentation of the ring structure.[21][22]
Experimental Protocols
The following are generalized protocols for the spectroscopic characterization of morpholine derivatives. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1 second, and 16 scans.
¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically with a larger number of scans (e.g., 1024) to achieve adequate signal-to-noise. Proton decoupling is used to simplify the spectrum.
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Caption: A typical workflow for NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric contributions.
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Analysis: Identify the characteristic absorption bands and compare them with known values.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote protonation.
Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
Data Analysis: Identify the [M+H]⁺ ion and any significant fragment ions.
Conclusion: A Clear Verdict
The spectroscopic characterization of benzyl (3S)-morpholine-3-carboxylate can be achieved with a high degree of confidence through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Each of the compared molecules possesses a unique set of spectral features that allows for its unambiguous identification. The presence of the benzyl group in the target molecule provides a clear and distinct signature in both NMR and IR spectroscopy, while the Boc and methyl groups of the alternatives offer equally definitive markers. By understanding these key spectroscopic differences, researchers can confidently verify the identity and purity of their synthesized morpholine derivatives, a critical step in the advancement of drug discovery and development.
References
California State University Stanislaus. (n.d.). Proton NMR Chemical Shifts. Retrieved from [Link]
ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]
California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from [Link]
Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
RSC Publishing. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved from [Link]
University of Regensburg. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
PubChem. (n.d.). (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). Morpholine. Retrieved from [Link]
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ResearchGate. (n.d.). 1 h Nmr (600 mhz, cDcl 3 , 10 mm, 298 K) spectral regions of benzyl.... Retrieved from [Link]
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MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]
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Executive Summary: Operational Directive Benzyl (3S)-morpholine-3-carboxylate hydrochloride (CAS 947729-86-4) is a specialized chiral intermediate used in peptide synthesis and medicinal chemistry. As a hydrochloride sal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Operational Directive
Benzyl (3S)-morpholine-3-carboxylate hydrochloride (CAS 947729-86-4) is a specialized chiral intermediate used in peptide synthesis and medicinal chemistry. As a hydrochloride salt of an amino acid ester derivative, it presents specific stability and solubility profiles that dictate its disposal pathway.
Immediate Action Required:
Status:Hazardous Chemical Waste (Treat as Irritant/Harmful).
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Drain Disposal:STRICTLY PROHIBITED . Do not discharge into municipal sewer systems due to potential aquatic toxicity and regulatory restrictions on organic nitrogen compounds.
Technical Safety & Hazard Assessment
Before initiating disposal, you must characterize the risk. While specific toxicological data for this exact CAS is often limited in public EHS databases, its structural class (morpholine esters) mandates the following precautionary classification based on Structure-Activity Relationships (SAR).
H335: May cause respiratory irritation.[1][2][3][4][6]
H302: Harmful if swallowed (Conservative assumption for morpholine derivatives).
Physical & Chemical Properties Relevant to Disposal
Property
Description
Operational Impact
Physical State
White to off-white solid (powder/crystalline)
Generates dust; requires respiratory protection during transfer.
Solubility
Soluble in water, Methanol, DMSO
Spills can be cleaned with water; aqueous solutions are hazardous waste.
Stability
Hygroscopic; Hydrolysis prone
Keep dry. In aqueous waste, the ester may hydrolyze to (3S)-morpholine-3-carboxylic acid and benzyl alcohol.
Incompatibility
Strong oxidizers, Strong bases
Do not mix with nitric acid or perchlorates in waste drums.
Waste Characterization & Classification Logic
Proper classification is the cornerstone of regulatory compliance (RCRA in the US, EU Waste Framework Directive).
RCRA Status (USA): Not explicitly P-listed or U-listed. However, it must be characterized by the generator.
Characteristic Waste: It likely does not exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003) in its solid form.
Generator Decision: Classify as Non-Regulated Chemical Waste (if non-hazardous per testing) OR Hazardous Waste due to toxicity/irritancy (recommended best practice).
Visual Workflow: Waste Stream Decision Matrix
Figure 1: Decision logic for segregating benzyl (3S)-morpholine-3-carboxylate hydrochloride waste streams based on physical state and solvent matrix.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Surplus)
Objective: Safe packaging for off-site incineration.
PPE Required: Nitrile gloves, safety goggles, lab coat, and N95 dust mask (or fume hood).
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.
Transfer:
Working inside a chemical fume hood, transfer the solid into the waste container.
Storage: Store in a satellite accumulation area (SAA) until pickup by EHS/Waste Contractor.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Objective: Segregation based on solvent compatibility.
Identify Solvent: Determine if the primary solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).
Segregation:
If Halogenated: Pour into the "Halogenated Organic Waste" carboy (Red tag usually).
If Non-Halogenated: Pour into the "Non-Halogenated Organic Waste" carboy (Clear/Yellow tag usually).
pH Check: If the solution is aqueous and acidic (due to HCl salt), ensure the waste container is compatible (HDPE is preferred over metal). Do not neutralize in the waste container unless authorized by your facility's specific protocol; neutralization can generate heat and gas.
Empty Vials: Triple rinse with a solvent (e.g., acetone) capable of dissolving the residue. Collect the rinsate as Liquid Waste (Scenario B). The washed vial can be disposed of as glass waste or recycling (defaced label).
Contaminated PPE/Wipes: Place in a clear plastic bag designated for "Solid Hazardous Debris" (often a 55-gallon drum with a yellow liner).
Emergency Spill Response Protocol
Trigger: Spillage of >1g of solid or >10mL of solution outside a fume hood.
Visual Workflow: Spill Response Logic
Figure 2: Sequential workflow for managing accidental spills of benzyl (3S)-morpholine-3-carboxylate hydrochloride.
Detailed Steps:
Isolate: Demarcate the area. If dust is airborne, evacuate for 15 minutes to allow settling.
Protect: Wear double nitrile gloves and respiratory protection.
Contain (Solid): Gently cover the powder with a damp paper towel to prevent dust generation. Scoop up the material using a dustpan or stiff card.
Contain (Liquid): Use universal absorbent pads or vermiculite.
Decontaminate: Wipe the surface with water and a mild detergent. The compound is water-soluble, so simple aqueous cleaning is effective.
Disposal: Place all cleanup materials (pads, gloves, scoop) into a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Spill Debris."
Personal protective equipment for handling benzyl (3S)-morpholine-3-carboxylate hydrochloride
A Proactive Approach to Safety: Handling Benzyl (3S)-Morpholine-3-Carboxylate Hydrochloride In the landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This gui...
Author: BenchChem Technical Support Team. Date: March 2026
A Proactive Approach to Safety: Handling Benzyl (3S)-Morpholine-3-Carboxylate Hydrochloride
In the landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides a detailed protocol for the safe use of benzyl (3S)-morpholine-3-carboxylate hydrochloride, a compound of interest for its potential applications in drug discovery. As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven guidance that prioritizes the well-being of our researchers. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-seated culture of safety in your laboratory.
Hazard Identification and Risk Assessment
Before handling benzyl (3S)-morpholine-3-carboxylate hydrochloride, a thorough risk assessment is crucial. The primary hazards associated with this compound are anticipated to be:
Skin and Eye Irritation/Damage: Morpholine derivatives are known to cause skin irritation and serious eye damage.[5][7][10][11][12]
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[6][10][11]
Harmful if Swallowed: Acute oral toxicity is a concern with related compounds.[2][5][6][7][11]
Table 1: Hazard Summary and GHS Pictograms (Anticipated)
Hazard Statement
GHS Pictogram
H302: Harmful if swallowed
GHS07
H315: Causes skin irritation
GHS07
H319: Causes serious eye irritation
GHS07
H335: May cause respiratory irritation
GHS07
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling benzyl (3S)-morpholine-3-carboxylate hydrochloride.
Table 2: Recommended Personal Protective Equipment
Protection Type
Equipment/Measure
Specification and Rationale
Eye and Face Protection
Safety Goggles or Face Shield
Wear tightly fitting safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[3][4][5][11] A face shield is recommended when there is a risk of splashing or when handling larger quantities.[1][13]
Skin Protection
Chemical-Resistant Gloves
Use nitrile or neoprene gloves.[1][14] Inspect gloves for any signs of degradation or puncture before use.[1] Proper glove removal technique (without touching the glove's outer surface) is critical to avoid skin contact.[10]
Lab Coat
A chemical-resistant lab coat is mandatory to protect against skin contact.[1]
Respiratory Protection
Fume Hood or Respirator
Handle benzyl (3S)-morpholine-3-carboxylate hydrochloride in a well-ventilated area, preferably within a chemical fume hood.[1][3][10] If a fume hood is not available or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][3][4]
Hygiene
Hand Washing
Always wash hands thoroughly with soap and water after handling the substance, before breaks, and at the end of the workday.[1][10][11][15]
Emergency Equipment
Eyewash Station and Safety Shower
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[15]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and ensuring safety.
Preparation and Handling
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for related compounds.
Designate a Handling Area: All handling of benzyl (3S)-morpholine-3-carboxylate hydrochloride should be performed in a designated area, such as a chemical fume hood.[1][3][10]
Assemble PPE: Don all required PPE as outlined in Table 2 before entering the designated handling area.
Weighing and Aliquoting: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of dust particles. Use non-sparking tools.[9][15]
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Spill Management
In the event of a spill, remain calm and follow these procedures:
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large spills, contact your institution's Environmental Health and Safety (EHS) department.
Cleanup:
For small dry spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealable container for disposal.[6]
For small liquid spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial absorbent pad.[2][9][10][13]
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[1]
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Collection: All waste materials, including contaminated absorbents, disposable PPE (gloves, etc.), and empty containers, should be collected in a designated and properly labeled hazardous waste container.[1][9]
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance.[1]
Workflow Diagrams
To provide a clear visual representation of the safety-critical workflows, the following diagrams have been generated using Graphviz.
Caption: Standard Operating Procedure for Handling.
Caption: Emergency Spill Response Workflow.
First Aid Measures
In case of exposure, immediate action is crucial.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5][6][11][12] Seek immediate medical attention.[2][4][5][6]
Skin Contact: Immediately wash skin with plenty of soap and water.[1][2][4][5][11] Remove contaminated clothing and wash it before reuse.[2][10][15] If irritation persists, seek medical attention.[6]
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][5][11] If not breathing, give artificial respiration.[2][5][11][15] Seek medical attention.[5][11][16]
Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water.[2][4][5][11] Seek immediate medical attention.[2][4][10]
Conclusion
The principles of laboratory safety are built on a foundation of proactive risk assessment and meticulous adherence to established protocols. By treating benzyl (3S)-morpholine-3-carboxylate hydrochloride with the caution afforded to its hazardous constituent parts, we can ensure a safe research environment. This guide serves as a living document; as more specific safety data becomes available, these recommendations will be updated to reflect the most current knowledge. Your commitment to these safety practices is a commitment to the well-being of yourself and your colleagues.
References
Benchchem. (n.d.). Personal protective equipment for handling Morpholine oleate.
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
Fisher Scientific. (2023, October 20). SAFETY DATA SHEET - Morpholine.
Acme Safety. (2020, March 16). Morpholine - SAFETY DATA SHEET.
Santa Cruz Biotechnology. (n.d.). Morpholine - Material Safety Data Sheet.
CymitQuimica. (2024, December 19). Safety Data Sheet - Benzyl(3S)-3-hydroxyazepane-1-carboxylate.
TCI America. (2016, February 4). SAFETY DATA SHEET - Morpholin-3-one.
RBNAinfo. (2021, March 18). SAFETY DATA SHEET.
Aaronchem. (2024, November 1). Safety Data Sheet - (R)-Methyl morpholine-2-carboxylate hydrochloride.
CDN Isotopes. (n.d.). Safety Data Sheet - Morpholine-d8.
Apollo Scientific. (2022, May 16). (3S)-Morpholin-3-ylmethanol hydrochloride Safety Data Sheet.
Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 4-Benzylmorpholine-2-carboxylic acid hydrochloride.
New Jersey Department of Health. (2010, November). HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION - BENZYL CHLORIDE.
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
SBLCore. (2025, April 16). SAFETY DATA SHEET according to Regulation (EC) No 1907/2006 (REACH) as amended - Morpholine.